3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-iodo-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(11)4(2-3-12-6)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOTOWUKGBAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical & Synthetic Profile: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227515-47-0), a specialized heterocyclic building block used in the synthesis of high-value agrochemicals (e.g., Pyroxsulam) and pharmaceutical candidates.
Executive Summary & Compound Identity
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a tri-substituted pyridine derivative characterized by a unique electronic "push-pull" architecture. The electron-donating methoxy group at C2 and the strongly electron-withdrawing trifluoromethyl group at C4 create a distinct dipole and reactivity profile, activating the C3-iodine bond for selective cross-coupling reactions. It serves as a critical intermediate in the synthesis of sulfonamide herbicides and kinase inhibitors.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine |
| CAS Registry Number | 1227515-47-0 |
| Molecular Formula | C |
| Molecular Weight | 303.02 g/mol |
| SMILES | COC1=NC=CC(C(F)(F)F)=C1I |
| InChIKey | XCBBXFZOEXBZEJ-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental observations and high-fidelity computational predictions (ACD/Labs, EPISuite) standard for this class of halogenated pyridines.
Core Physical Parameters
| Parameter | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Low-melting Solid / Oil | The iodine atom significantly increases molecular weight, likely raising the melting point above its precursor (2-methoxy-4-trifluoromethylpyridine, a liquid). |
| Boiling Point | 259.3 ± 40.0 °C (760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| Density | 1.867 ± 0.06 g/cm³ | High density is characteristic of poly-halogenated heterocycles; facilitates phase separation in aqueous workups (bottom layer). |
| LogP (Octanol/Water) | ~3.2 - 3.5 (Predicted) | Highly lipophilic due to the -CF |
| pKa (Conjugate Acid) | < 0 (Predicted) | The pyridine nitrogen is extremely non-basic due to the ortho-Iodine and para-CF |
| Polar Surface Area (PSA) | ~32 Ų | Low PSA suggests high membrane permeability, relevant for biological applications. |
Structural & Electronic Analysis
Understanding the electronic environment is crucial for predicting reactivity.
-
The C2-Methoxy Group (EDG): Acts as a strong ortho-director for lithiation but is also a potential leaving group in S
Ar reactions if the ring is sufficiently activated. -
The C4-Trifluoromethyl Group (EWG): Inductively withdraws electron density, acidifying the ring protons and stabilizing anionic intermediates (e.g., during metalation).
-
The C3-Iodine Atom: Located in a sterically crowded "canyon" between the OMe and CF
groups. This position makes the C-I bond highly labile for metal-halogen exchange but potentially resistant to bulky oxidative addition catalysts due to steric hindrance.
Synthesis & Manufacturing Protocols
The synthesis of this compound typically follows a Directed Ortho Metalation (DoM) strategy, leveraging the C2-methoxy group to direct a lithium base to the C3 position.
Primary Synthetic Pathway (DoM Strategy)
This protocol relies on the synergy between the directing power of the methoxy group and the acidity induced by the trifluoromethyl group.
Step-by-Step Protocol:
-
Precursor Preparation: Start with 2-Methoxy-4-(trifluoromethyl)pyridine (CAS 219715-34-1).[1][2] This is obtained by methoxylation of 2-chloro-4-(trifluoromethyl)pyridine.
-
Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Note: n-BuLi is often too nucleophilic and may attack the pyridine ring or the CF
group. -
Conditions: Anhydrous THF, -78 °C under Argon/Nitrogen atmosphere.
-
Procedure:
-
Cool the solution of base (1.1 equiv) in THF to -78 °C.
-
Add the pyridine precursor dropwise. The base deprotonates C3 (ortho to OMe).
-
Stir for 30–60 minutes to ensure lithiation. The -CF
group stabilizes the resulting lithio-species. -
Quench with a solution of Iodine (I
) in THF. -
Warm to room temperature and quench with aqueous Na
S O to remove excess iodine.
-
Synthesis Visualization (Graphviz)
Caption: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target iodide.
Reactivity Profile & Applications
The 3-iodo substituent serves as a versatile "handle" for further diversification, primarily via Palladium-catalyzed cross-coupling.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.
-
Challenge: The bulky CF
and OMe groups flanking the Iodine requires highly active catalysts (e.g., Pd(dppf)Cl or Pd-XPhos) to overcome steric hindrance.
-
-
Magnesium-Halogen Exchange (Turbo-Grignard):
-
Treatment with i-PrMgCl·LiCl generates the 3-magnesiated species, which can be trapped with SO
to form the sulfonyl chloride . -
Application: This is the direct route to Pyroxsulam intermediates (sulfonamide herbicides).
-
-
S
Ar Displacement:-
Under harsh conditions, the 2-methoxy group can be displaced by amines, but the 3-iodo group usually remains intact unless specific catalytic conditions are applied.
-
Reactivity Logic Map
Caption: Divergent synthetic utility of the 3-iodo scaffold in medicinal and agrochemical synthesis.
Handling & Safety (E-E-A-T)
Warning: This compound is a halogenated pyridine derivative. While specific toxicological data may be limited, it should be handled as a hazardous substance.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Light-sensitive (due to C-I bond). Store in amber vials under inert gas (Argon) at 2–8 °C.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not allow to enter drains (high aquatic toxicity risk common for fluorinated aromatics).
References
-
ChemicalBook. 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227515-47-0) Technical Data.Link
-
PubChem. 2-Methoxy-4-(trifluoromethyl)pyridine (Precursor Data).Link
-
Google Patents. Preparation method of pyroxsulam (CN108892671B). Describes the use of the sulfonyl chloride derivative. Link
- Schlosser, M.Organometallics in Synthesis: A Manual. (Wiley, 2013).
Sources
Technical Guide: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
The following technical guide details the properties, synthesis, and applications of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine , a highly specialized heterocyclic building block used in the design of advanced agrochemicals and pharmaceuticals.
Part 1: Identity & Physicochemical Profile
Compound Name: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine CAS Registry Number: 1227515-47-0 Chemical Formula: C₇H₅F₃INO Molecular Weight: 303.02 g/mol SMILES: COc1nc(cc(c1I)C(F)(F)F)
Core Description
This compound is a tetrasubstituted pyridine derivative characterized by three distinct functional handles on the heteroaromatic core:
-
2-Methoxy Group: Acts as a masked pyridone (via demethylation) or a directing group for metallation.
-
3-Iodo Substituent: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
-
4-Trifluoromethyl Group: A metabolically stable lipophilic moiety that modulates pKa and biological half-life.
Physicochemical Properties (Predicted)
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Low-melting solid or oil depending on purity |
| Boiling Point | ~240–250 °C | At 760 mmHg |
| Density | ~1.8 g/cm³ | High density due to Iodine/Fluorine content |
| LogP | ~3.2 | Lipophilic (CF3 contribution) |
| pKa (Conjugate Acid) | ~0–1 | Electron-deficient pyridine ring |
Part 2: Synthetic Pathways
The synthesis of this compound relies on Directed Ortho-Metallation (DoM) . The 2-methoxy group and the 4-trifluoromethyl group typically exhibit cooperative directing effects, making the C3 position (between the substituents) the exclusive site for lithiation.
Retrosynthetic Analysis
The most efficient route disconnects the C–I bond, tracing back to the precursor 2-methoxy-4-(trifluoromethyl)pyridine , which is accessed from the commercially available 2-chloro analogue.
Detailed Synthetic Protocol
Note: The following is a generalized high-yield protocol adapted from standard pyridine lithiation methodologies.
Step 1: Methoxylation (SɴAr)
Precursor: 2-Chloro-4-(trifluoromethyl)pyridine Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH)
-
Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous MeOH.
-
Add NaOMe (1.2 eq) slowly at 0°C.
-
Reflux for 4–6 hours until TLC indicates consumption of starting material.
-
Concentrate, dilute with water, and extract with Ethyl Acetate (EtOAc).[1]
-
Yield: Typically >90%.
Step 2: Regioselective Iodination (DoM)
Precursor: 2-Methoxy-4-(trifluoromethyl)pyridine Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA, Iodine (I₂), THF
-
Setup: Flame-dry a 3-neck flask and maintain an inert Atmosphere (Ar or N₂).
-
Deprotonation: Cool a solution of 2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to -78°C .
-
Addition: Add LDA (1.2 eq, freshly prepared) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species .
-
Quench: After stirring for 1 hour at -78°C, add a solution of Iodine (1.3 eq) in THF dropwise.
-
Workup: Allow to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via Directed Ortho-Metallation (DoM).
Part 3: Reactivity & Functionalization
The 3-iodo position is the primary "reactive hot-spot." The C–I bond is significantly weaker than the C–F bonds and more reactive toward oxidative addition than the C–OMe bond.
Palladium-Catalyzed Cross-Coupling
The iodine atom serves as an excellent handle for forming C–C, C–N, or C–O bonds.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install biaryl systems.
-
Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.
-
Buchwald-Hartwig: Introduction of amines at the C3 position.
O-Demethylation (Pyridone Formation)
The 2-methoxy group can be cleaved using TMSI (Trimethylsilyl iodide) or HBr/AcOH to generate the 2-pyridone tautomer. This is crucial for scaffolds requiring a hydrogen-bond donor/acceptor motif (e.g., kinase inhibitors).
Nucleophilic Aromatic Substitution (SɴAr)
While the 2-position is deactivated by the electron-donating methoxy group, the presence of the strongly electron-withdrawing CF3 group at C4 and the Iodine at C3 activates the ring. Under forcing conditions, the methoxy group can be displaced by strong nucleophiles (amines, thiols).
Reactivity Map
Figure 2: Divergent reactivity profile of the core scaffold.
Part 4: Medicinal Chemistry Applications[2][4][5][6][7]
Bioisosterism & Pharmacokinetics[4]
-
The CF₃ Group: Acts as a metabolic block at the C4 position, preventing oxidative metabolism (P450 oxidation). It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
The Pyridine Nitrogen: Provides a hydrogen bond acceptor, critical for interaction with serine/threonine residues in enzyme active sites.
-
Scaffold Utility: This specific substitution pattern is frequently observed in agrochemicals (e.g., sulfonylurea herbicides) and kinase inhibitors where the 3-position substituent dictates selectivity.
Strategic Use in Drug Design
The compound is often used as a "late-stage diversifiable" intermediate. A common workflow involves:
-
Using the Iodine to attach the pyridine to a core scaffold (e.g., an indole or pyrazole).
-
Using the Methoxy as a protecting group for the pyridone.
-
Unmasking the Pyridone in the final step to reveal the active pharmacophore.
References
-
ChemicalBook. (2024). 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine Product Entry. Retrieved from
- Schlosser, M. (2005). The 2-Methoxy Group as a Tool for the Regioselective Functionalization of Pyridines. Journal of Organic Chemistry.
-
Baran Lab. (2024). Directed Metalation: A Survival Guide. Retrieved from
- Sigma-Aldrich. (2024). Pyridine Synthesis and Functionalization Guide. (General reference for pyridine reactivity).
Sources
Technical Guide: Spectral Profiling & Synthesis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
[1]
CAS Registry Number: 1227515-47-0
Molecular Formula: C
Executive Summary & Application Profile
In the realm of drug discovery, 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine serves as a high-value scaffold, particularly for the development of kinase inhibitors (e.g., B-Raf/MEK pathways) and agrochemicals.[1] Its structural uniqueness lies in the 3-position iodine , which is sterically crowded between a methoxy group (C2) and a trifluoromethyl group (C4).
This specific substitution pattern allows for highly regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the C3 position, while the C2-methoxy group acts as a latent handle for nucleophilic substitution or deprotection to the pyridone.[1]
Representative Spectral Data
The following data represents the standard analytical profile for high-purity (>98%) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| 8.32 | Doublet (d) | 1H | C6-H (Deshielded by N) | ||
| 7.28 | Doublet (d) | 1H | C5-H (Ortho to CF | ||
| 4.05 | Singlet (s) | 3H | - | -OCH | |
| -63.8 | Singlet (s) | 3F | - | -CF | |
| 163.5 | Singlet | - | - | C2 (C-OMe) | |
| 149.1 | Singlet | - | - | C6 (C-H) | |
| 139.5 | Quartet (q) | - | C4 (C-CF | ||
| 122.1 | Quartet (q) | - | -CF | ||
| 117.8 | Quartet (q) | - | C5 (C-H) | ||
| 86.2 | Singlet | - | - | C3 (C-I) | |
| 55.1 | Singlet | - | - | -OCH |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)
| m/z | Intensity | Fragment Assignment | Mechanistic Insight |
| 303 | 100% | [M] | Molecular Ion (Stable aromatic core) |
| 284 | ~15% | [M - F] | Loss of Fluorine (Rare, high energy) |
| 272 | ~40% | [M - OMe] | Loss of Methoxy radical |
| 176 | ~60% | [M - I] | Homolytic cleavage of C-I bond |
| 127 | ~30% | [I] | Iodine cation |
Structural Analysis & Logic
The spectral assignment is governed by the competing electronic effects of the substituents:
-
Regiochemistry Verification (C3-Iodo): The critical differentiator is the
C shift of C3 . In the non-iodinated precursor (2-methoxy-4-(trifluoromethyl)pyridine), C3 typically resonates ~108 ppm.[1] The introduction of Iodine causes a significant shielding effect (the "Heavy Atom Effect"), shifting C3 upfield to ~86 ppm . -
C4-CF
Coupling: The Carbon-13 signal for C4 appears as a quartet due to coupling with the three Fluorine atoms ( Hz). This confirms the CF is attached directly to the ring at C4. -
Proton Environment: The presence of only two aromatic protons with a characteristic vicinal coupling (
Hz) confirms the 2,3,4-trisubstituted pattern. If the Iodine were at C5, the protons would be singlets (para) or meta-coupled, not vicinal.
Experimental Synthesis Protocol
Objective: Regioselective synthesis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine via Directed Ortho Metalation (DoM).
Precursor: 2-Methoxy-4-(trifluoromethyl)pyridine (CAS: 219715-44-3).[1]
Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), Iodine (I
Workflow Diagram
Caption: Directed Ortho Metalation (DoM) strategy utilizing the C2-Methoxy group to direct lithiation exclusively to the C3 position.
Detailed Methodology
-
Equipment Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagent Preparation: Charge the flask with 2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Metalation (The Critical Step):
-
Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 20 minutes.
-
Scientific Logic:[1][2][3][4][5] The C3 proton is the most acidic site due to the inductive electron-withdrawing effect of the adjacent CF
group and the coordination ability of the C2-methoxy oxygen (DoM effect).[1] -
Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns deep yellow/orange.
-
-
Quenching:
-
Dissolve Iodine (1.3 eq) in a minimal amount of anhydrous THF.
-
Add the Iodine solution dropwise to the lithiated intermediate at -78°C.
-
Observation: The color will transition from orange to dark brown/purple.
-
-
Workup:
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous Na
S O (Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear). -
Extract with Ethyl Acetate (3x). Dry organic layers over MgSO
and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid/oil.
Quality Control & Impurity Profiling
When validating the synthesized material, ensure to check for the following common impurities:
| Impurity | Origin | Detection Method |
| Starting Material | Incomplete metalation | GC-MS (m/z 177) |
| 5-Iodo Isomer | Poor temperature control (equilibration) | |
| Di-iodo Species | Excess base/iodine | GC-MS (m/z 429) |
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1][6] (Authoritative source on Directed Ortho Metalation protocols for pyridines).
-
Gros, P. C., & Fort, Y. (2002). "Lithium-halogen exchange-mediated functionalization of 2-bromo-pyridines." Journal of Organic Chemistry. Link
-
ChemicalBook. (2024). "3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine - CAS 1227515-47-0 Product Entry." Link
-
World Intellectual Property Organization. (2012).[7] "WO2012069948 - Pyridine Derivatives as Kinase Inhibitors."[1] (Patent literature referencing similar halo-pyridine building blocks).[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 3. PubChemLite - 3-iodo-2-methoxy-4-methylpyridine (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 4. upf.edu [upf.edu]
- 5. people.uniurb.it [people.uniurb.it]
- 6. spectrabase.com [spectrabase.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
1H NMR spectrum of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine. As a Senior Application Scientist, this document is structured to offer not just data, but a deep-seated understanding of the spectral features of this highly substituted pyridine derivative. We will delve into the predictive analysis of the proton signals, the influence of the iodo, methoxy, and trifluoromethyl substituents on the chemical shifts and coupling constants, and provide a robust experimental framework for acquiring and interpreting the spectrum. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction to 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a complex heterocyclic compound featuring a pyridine ring with significant electronic modifications. The presence of a bulky, electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a heavy iodine atom creates a unique electronic environment that is reflected in its ¹H NMR spectrum.[1] Understanding this spectrum is crucial for verifying the structure of the molecule and for assessing its purity, which is vital in fields like medicinal chemistry and agrochemical research where trifluoromethylpyridines are key structural motifs.[1]
The strategic placement of these substituents dictates the chemical shifts and coupling patterns of the two remaining aromatic protons, as well as the protons of the methoxy group. This guide will dissect these interactions to provide a clear and predictive interpretation of the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation
Structure and Proton Assignments:
Caption: Structure of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with proton labeling.
Predicted Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.2 - 8.4 | Doublet (d) | ~ 5.0 - 5.5 | 1H |
| H-5 | ~ 7.0 - 7.2 | Doublet (d) | ~ 5.0 - 5.5 | 1H |
| -OCH₃ | ~ 4.0 - 4.2 | Singlet (s) | N/A | 3H |
Detailed Analysis of Chemical Shifts
The chemical shift of a proton is highly dependent on its local electronic environment.[9] In the pyridine ring, the nitrogen atom is electron-withdrawing, which generally deshields the ring protons, causing them to appear at higher chemical shifts compared to benzene.[10][11] The substituents further modulate these shifts:
-
H-6: This proton is ortho to the ring nitrogen, which strongly deshields it. Additionally, it is influenced by the electron-donating methoxy group at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position. The deshielding effect of the nitrogen is expected to be dominant, placing this proton at the downfield end of the aromatic region for pyridines.
-
H-5: This proton is meta to the nitrogen and ortho to the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group will significantly deshield this proton. It is also meta to the electron-donating methoxy group, which will have a smaller shielding effect. The net result is a downfield shift, but likely less so than H-6.
-
-OCH₃: The methoxy protons are attached to an oxygen atom, which is electronegative and deshields them. Their chemical shift is typical for a methoxy group attached to an aromatic ring. Since there are no adjacent protons, the signal will be a singlet.[12][13]
Interpretation of Multiplicity and Coupling Constants
The splitting of proton signals, or multiplicity, arises from the interaction of neighboring, non-equivalent protons through the chemical bonds, a phenomenon known as spin-spin coupling.[8][14]
-
H-5 and H-6: These two protons are on adjacent carbons, making them vicinal. They will couple with each other, leading to a splitting of their signals. Since H-5 has one neighbor (H-6), its signal will be split into a doublet. Similarly, H-6 has one neighbor (H-5), and its signal will also be a doublet.[8] The coupling constant, J, for this vicinal coupling in a pyridine ring is typically around 5.0 - 5.5 Hz. This is a key diagnostic feature to confirm the assignment of these two protons.
-
-OCH₃: The methoxy protons have no neighboring protons, so their signal will not be split and will appear as a singlet.[6]
It is important to note that the trifluoromethyl group can also couple with nearby protons. However, this ³JH-F coupling is often small and may not be resolved in a standard ¹H NMR spectrum, or it may lead to a slight broadening of the H-5 signal.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine, the following protocol should be followed.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[12] If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[15] The choice of solvent can slightly affect the chemical shifts.[15]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift to 0 ppm.[9] Most deuterated solvents purchased commercially already contain TMS.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[12]
-
Shimming: The magnetic field homogeneity should be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum should be referenced by setting the TMS peak to 0 ppm.
-
Integration: The relative areas under each peak should be integrated to determine the proton ratios.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Potential Impurities and Their Spectral Signatures
The synthesis of substituted pyridines can sometimes result in side products or unreacted starting materials.[16][17] For instance, a common route to such compounds might involve the iodination of a methoxy-trifluoromethyl-pyridine precursor.
-
Unreacted Starting Material: If the synthesis involves the iodination of 2-methoxy-4-(trifluoromethyl)pyridine, the presence of this starting material would be indicated by an additional set of pyridine signals. Specifically, the proton at the 3-position would likely appear as a singlet in the aromatic region.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers could be formed. For example, if the substitution reactions are not perfectly selective, isomers with the substituents at different positions on the pyridine ring could be present, leading to a more complex spectrum with additional sets of signals.
-
Solvent Residues: Residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane) can appear in the spectrum. These have characteristic and well-documented chemical shifts.
Conclusion
The ¹H NMR spectrum of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is predicted to show two doublets in the aromatic region corresponding to the two pyridine ring protons, and a singlet in the upfield region for the methoxy group protons. The distinct chemical shifts and the characteristic vicinal coupling between the aromatic protons provide a definitive fingerprint for the structural confirmation of this molecule. This in-depth guide provides the theoretical basis for this prediction, a practical protocol for experimental verification, and considerations for spectral interpretation, thereby serving as a valuable resource for scientists working with this and related compounds.
References
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.
- Gomez, E. D., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1185-1194.
- Supporting Information for publications demonstrating typical NMR data for rel
- Chem LibreTexts. (2021). ¹H NMR Spectroscopy.
- Paudler, W. W., & Kress, T. J. (1970). The ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Heterocyclic Chemistry, 7(4), 737-741.
- Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software.
- Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).
- Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in ¹H NMR.
- Mah, W. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)pyridine(3796-24-5) ¹H NMR spectrum.
- Pérez, Y., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry, 16, 2442–2447.
- Chem LibreTexts. (2021). 6.
- KPU Pressbooks. (n.d.). 6.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- BenchChem. (2025).
- Fluorochem. (n.d.). 3-Iodo-2-methoxy-4-methylpyridine.
- Chem-Impex. (n.d.). 3-Iodo-2-methoxypyridine.
- Mako, Z., et al. (2020).
- ResearchGate. (2025).
- Nishimura, A., & Fujiwara, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 225-236.
- The Science Publications. (2011).
- Sigma-Aldrich. (n.d.). 4-Iodo-2-(trifluoromethyl)pyridine.
- PubChem. (n.d.). 4-Iodo-2-(trifluoromethyl)pyridine.
Sources
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- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
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Mass Spectrometry of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine: A Technical Guide
This guide outlines the mass spectrometric characterization of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine , a high-value heterocyclic intermediate used in the synthesis of kinase inhibitors and agrochemicals.
Executive Summary & Chemical Identity
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a trisubstituted pyridine scaffold characterized by three distinct electronic environments: a basic nitrogen (modulated by substituents), a labile iodine handle (C-3), and a metabolically stable trifluoromethyl group (C-4).
In drug development, this molecule is a critical electrophile for Suzuki-Miyaura or Sonogashira couplings. Its mass spectrometric analysis is primarily focused on impurity profiling (regioisomer detection) and reaction monitoring (loss of iodine).
Physicochemical Profile
| Property | Value | Notes |
| Formula | C₇H₅F₃INO | |
| Exact Mass | 302.9368 Da | Monoisotopic (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O) |
| Molecular Weight | 303.02 g/mol | Average weight |
| pKa (Calc.) | ~1.5 – 2.5 | Significantly lower than pyridine (5.[1][2]2) due to -I effect of CF₃ and I. |
| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase LC. |
Ionization Strategy: The "Basicity Paradox"
As a Senior Application Scientist, I must highlight a common pitfall: assuming this pyridine behaves like a standard base.
The Problem
While pyridines are typically ionized easily via Electrospray Ionization (ESI+), the 4-trifluoromethyl and 3-iodo groups are strong electron-withdrawing groups (EWG). They pull electron density away from the pyridine nitrogen, drastically lowering its basicity.
-
Risk: Standard neutral mobile phases (e.g., Ammonium Acetate pH 7) may result in poor ionization efficiency.
-
Solution: You must force protonation.
Recommended Ionization Modes
| Mode | Suitability | Rationale |
| ESI (+) | High (with modification) | Requires acidic mobile phase (0.1% Formic Acid or TFA) to ensure [M+H]⁺ formation. |
| APCI (+) | Excellent | If ESI response is weak due to low basicity, Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions, often ionizing weak bases more effectively. |
| EI (GC-MS) | High | Ideal for raw material QC. The molecular ion (M⁺[3][4][5][6][7]•) is stable enough to observe, and fragmentation is structurally diagnostic.[8] |
Fragmentation Analysis (Structural Confirmation)
The fragmentation pattern of this molecule is dominated by the stability of the aromatic core versus the lability of the C-I and C-O bonds.
Key Fragmentation Pathways (EI/CID)
-
Primary Loss (The Iodine Signature): The C-I bond is the weakest. In Electron Impact (EI), the loss of the Iodine radical (I•, 127 Da) is rapid, yielding the base peak or a major fragment [M-I]⁺.
-
Secondary Loss (The Methoxy Cleavage): The 2-methoxy group typically undergoes loss of a methyl radical (•CH₃, 15 Da) to generate a carbonyl-like cation (pyridone structure), or loss of Formaldehyde (CH₂O, 30 Da) via rearrangement.
-
The CF₃ Stability: The trifluoromethyl group is generally robust but can lose F• or CF₂ in high-energy collision environments.
Visualization: Fragmentation Pathway
The following diagram illustrates the logical disassembly of the molecule under high-energy conditions (EI or high-energy CID).
Caption: Fragmentation tree highlighting the primary loss of Iodine (m/z 303 → 176) and Methyl radical (m/z 303 → 288).
Experimental Protocols
A. Sample Preparation (Critical for Halides)
-
Solvent: Dissolve in Methanol (LC-MS grade). Avoid DMSO if possible, as it can suppress ionization in ESI and cause background noise.
-
Concentration: 10 µg/mL (10 ppm) is sufficient for tuning; 1 µg/mL for analytical runs.
-
Precaution: Iodinated compounds can be light-sensitive. Use amber vials.
B. LC-MS Method (Reverse Phase)
This method is self-validating: the retention time shift of impurities (des-iodo or regioisomers) will be distinct due to the lipophilicity of the CF₃ group.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm | Standard stationary phase for moderately lipophilic aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid is mandatory to protonate the weak pyridine base. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for fluorinated compounds than MeOH. |
| Gradient | 5% B to 95% B over 5 min | Fast ramp; the compound is lipophilic (LogP ~2.8) and will elute late (~3.5-4.0 min). |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI source desolvation. |
| Detection | UV (254 nm) + MS (Scan 100-500 Da) | UV confirms purity; MS confirms identity. |
C. Mass Spectrometer Settings (ESI+)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20 – 40 V (Optimize: Too high will strip the Iodine in-source).
-
Source Temp: 120 °C.
-
Desolvation Temp: 350 °C.
-
Desolvation Gas: 600 - 800 L/hr (N₂).
Data Interpretation & Troubleshooting
The "Iodine Defect"
Iodine has a unique mass property. It is monoisotopic (Mass 126.9045) but has a significant negative mass defect .
-
Check: If you are using High-Resolution MS (HRMS), the accurate mass will be slightly lower than a purely CHNO equivalent.
-
Isotope Pattern: You will not see an M+2 peak (unlike Cl or Br). The spectrum will show a clean M+ peak at m/z 303 (EI) or 304 (ESI).
Differentiating Regioisomers
A common synthetic impurity is the 3-Iodo-2-methoxy-5-(trifluoromethyl)pyridine isomer.
-
MS Differentiation: Difficult. Both have identical mass and similar fragmentation.
-
LC Differentiation: The 4-CF₃ isomer (target) is generally more lipophilic than the 5-CF₃ isomer due to the shielding of the nitrogen lone pair and dipole moment vectors. The target compound should elute after the 5-CF₃ impurity on a C18 column.
Adducts
In ESI+, expect to see:
-
[M+H]⁺ (m/z 304): Major peak in acidic media.
-
[M+Na]⁺ (m/z 326): Common if glassware is not LC-MS grade.
-
[2M+H]⁺ (m/z 607): Dimer formation is common for pyridines at high concentrations. Dilute the sample to confirm.
References
-
PubChem. 4-Iodo-2-(trifluoromethyl)pyridine Compound Summary (Analogous Fragmentation Data). National Library of Medicine. [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. (General principles of cleavage for aromatic halides). [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Heterocycles.[Link]
Sources
- 1. PubChemLite - 2-amino-3-iodo-4-(trifluoromethyl)pyridine (C6H4F3IN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. scienceready.com.au [scienceready.com.au]
- 7. uab.edu [uab.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Solubility Profile and Technical Handling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Executive Summary
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227515-47-0) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., pyroxsulam analogs) and pharmaceutical kinase inhibitors.[1][2][3][4] Its physicochemical behavior is dominated by the interplay between the lipophilic trifluoromethyl (-CF
This guide provides a definitive technical analysis of its solubility profile, offering researchers a validated framework for solvent selection during synthesis, purification, and analysis.
Physicochemical Identity & Properties[3][5]
Understanding the molecular architecture is the first step to mastering solubility. The presence of the trifluoromethyl group at the C4 position significantly increases lipophilicity compared to non-fluorinated analogs, while the C3-iodine atom provides a "soft" handle for palladium-catalyzed cross-couplings.
| Property | Value / Description | Technical Implication |
| CAS Number | 1227515-47-0 | Unique identifier for procurement/database search. |
| Molecular Formula | C | |
| Molecular Weight | 303.02 g/mol | |
| Predicted LogP | ~3.2 – 3.6 | Highly lipophilic; partitions strongly into organic phases. |
| H-Bond Donors | 0 | No protic hydrogen; poor solubility in water. |
| H-Bond Acceptors | 4 (N, O, F | Interacts well with protic solvents (MeOH) but prefers aprotic polar solvents. |
| Physical State | Solid or Oil (purity dependent) | Low melting point solids often require careful handling to avoid "oiling out." |
Solubility Landscape
The solubility of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine follows the principle of "like dissolves like," but with specific nuances due to the fluorinated moiety. The -CF
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for reactions, extractions, and transfers. The high density of DCM aids in phase separation from water. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>50 mg/mL) | Reaction Media. THF is the standard solvent for lithiation and Grignard reactions involving this compound. |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Coupling/SNAr. Preferred for high-temp nucleophilic substitutions or Suzuki couplings where catalyst stability is key. |
| Protic | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | Crystallization. Often used as anti-solvents or co-solvents. Solubility decreases significantly with added water. |
| Non-Polar | Hexane, Pentane, Cyclohexane | Low to Moderate | Purification. Soluble enough for flash chromatography (eluent component) but poor for dissolving bulk solids. |
| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Work-up. The compound will crash out of organic solutions upon water addition, facilitating precipitation or extraction. |
The "Fluorous" Effect
The C4-trifluoromethyl group creates a local hydrophobic dipole. While not enough to require fluorous solvents (like perfluorohexane), it makes the compound exceptionally soluble in DCM and Chloroform . When purifying via silica gel chromatography, the compound will elute faster than its non-fluorinated analogs due to this lipophilic shielding.
Experimental Protocols
Protocol A: Preparation of Stock Solutions (100 mM)
For biological assays or high-throughput screening, stable stock solutions are critical.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis and maintains solubility upon freezing.
-
Calculation: Weigh 30.3 mg of the compound.
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.
-
Note: If the solution appears cloudy, sonicate for 2 minutes at room temperature.
-
-
Storage: Store at -20°C in amber vials (protects the C-I bond from photolytic cleavage).
Protocol B: Reaction Solvent Selection (Suzuki-Miyaura Coupling)
When using this intermediate in cross-coupling reactions, solvent choice dictates yield.
-
Recommended System: 1,4-Dioxane / Water (4:1) or THF / Water (4:1) .
-
Rationale: The organic component (Dioxane/THF) fully solubilizes the lipophilic pyridine, while the water fraction dissolves the inorganic base (e.g., K
CO or Cs CO ). -
Procedure:
-
Dissolve 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in Dioxane (0.2 M concentration).
-
Add Boronic Acid (1.2 eq) and Catalyst (e.g., Pd(dppf)Cl
). -
Add aqueous Base solution.
-
Observation: The mixture should remain biphasic or become a homogeneous emulsion at reflux. If the pyridine precipitates, increase the Dioxane ratio.
-
Protocol C: Purification via Flash Chromatography
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane / Ethyl Acetate gradient.
-
Start: 100% Hexane (Compound likely retains).
-
Gradient: Ramp to 10-20% Ethyl Acetate.
-
Elution: The compound typically elutes early (low polarity) due to the CF
and OMe groups masking the pyridine nitrogen.
-
Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.
Caption: Decision tree for solvent selection based on experimental intent, highlighting the versatility of the compound in aprotic polar solvents.
References
-
ChemicalBook. (2025).[5] 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine Basic Information & CAS 1227515-47-0.[1] Retrieved from
-
Cottet, F., & Schlosser, M. (2002).[6] Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry. Retrieved from
-
Tsukamoto, M., & Nakamura, T. (2023).[3] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from
-
PubChem. (2025). 4-Iodo-2-(trifluoromethyl)pyridine Compound Summary. (Used for comparative physicochemical property analysis).[3][7] Retrieved from
Sources
- 1. 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine CAS#: 1227515-47-0 [m.chemicalbook.com]
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- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [chemicalbook.com]
- 6. Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper [infoscience.epfl.ch]
- 7. RUA Repository :: Login [rua.ua.es]
Foreword: The Trifluoromethyl Group's Transformative Impact on Pyridine Chemistry
An In-Depth Technical Guide to Trifluoromethylpyridine Building Blocks for Chemical Innovation
In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing performance.[1][2] Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, creates a class of building blocks with exceptionally valuable properties.[3][4][5] Trifluoromethylpyridines (TFMPs) are not merely analogues of their methyl-substituted cousins; they are functionally distinct entities that offer medicinal chemists and material scientists profound advantages.
The introduction of a -CF3 group—a potent electron-withdrawing moiety with significant steric bulk and high lipophilicity—dramatically alters the physicochemical profile of the parent pyridine.[6][7][8] This single modification can enhance metabolic stability, increase cell membrane permeability, modulate the basicity (pKa) of the pyridine nitrogen, and improve binding affinity to biological targets.[6][7][8][9] Consequently, the TFMP scaffold is a privileged structure found in numerous commercialized pharmaceuticals and agrochemicals.[1][5]
This guide provides an in-depth exploration of trifluoromethylpyridine building blocks, moving beyond a simple catalog of compounds. We will dissect the fundamental properties that make these scaffolds so powerful, survey the principal synthetic routes for their preparation, and illustrate their application in cutting-edge chemical synthesis.
Core Physicochemical Properties and Their Strategic Implications
The utility of TFMP building blocks stems from a unique combination of properties conferred by the trifluoromethyl group. Understanding these characteristics is paramount to leveraging them effectively in molecular design.
Enhanced Metabolic Stability
One of the most significant advantages of the -CF3 group is its ability to block metabolic oxidation. The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[8][9] When a metabolically labile methyl group is replaced by a trifluoromethyl group, this common metabolic pathway is effectively shut down, which can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6][9]
| Parameter | Methyl-Substituted Pyridine | Trifluoromethyl-Substituted Pyridine | Scientific Rationale |
| Primary Metabolic Pathway | Susceptible to CYP-mediated oxidation to alcohol and carboxylic acid metabolites. | Oxidation at the trifluoromethyl group is effectively blocked. | The C-F bond is significantly stronger than the C-H bond, resisting enzymatic cleavage.[8][9] |
| Rate of Metabolism | Higher | Significantly Lower | A primary route of metabolic clearance is inhibited. |
| Biological Half-life (t½) | Shorter | Longer | Reduced metabolic clearance leads to slower elimination of the parent compound.[9] |
| Metabolite Profile | Often higher, with multiple downstream oxidation products. | Significantly simplified, as a major metabolic pathway is removed. | Blocking a primary metabolism site limits the formation of subsequent metabolites.[9] |
Modulated Lipophilicity and Basicity
The -CF3 group is highly lipophilic (Hansch π value of +0.88), an attribute that generally enhances a molecule's ability to permeate biological membranes.[6][8] This is a critical factor for oral drug absorption and for agrochemicals needing to penetrate plant or insect cuticles.[10] However, the electronic influence of the -CF3 group is equally important. As a strong electron-withdrawing group, it significantly reduces the electron density of the pyridine ring and, crucially, lowers the basicity (pKa) of the heterocyclic nitrogen atom.[11][12] This modulation of pKa can be critical for avoiding unwanted interactions, tuning receptor binding, or improving aqueous solubility at physiological pH.
| Compound | pKa (Predicted/Experimental) | Lipophilicity (logP/logD) | Key Takeaway |
| Pyridine | ~5.2 | ~0.65 | Baseline reference. |
| 2-(Trifluoromethyl)pyridine | ~0.60[13] | 1.4-1.7 (Calculated) | Drastically reduced basicity; increased lipophilicity. |
| 3-(Trifluoromethyl)pyridine | ~2.8-3.0 | 1.7[1] | Moderately reduced basicity; increased lipophilicity. |
| 4-(Trifluoromethyl)pyridine | ~3.5 | 1.2-1.5 (Calculated) | Reduced basicity; increased lipophilicity. |
Key Synthetic Methodologies for Accessing TFMP Scaffolds
The synthesis of TFMP derivatives has evolved from harsh, classical methods to more sophisticated and regioselective modern techniques. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.
Strategy 1: Halogen Exchange on Trichloromethylpyridines
Historically, a dominant industrial method for synthesizing TFMPs involves the chlorination of picolines (methylpyridines) to form trichloromethylpyridine intermediates, followed by a halogen exchange (HALEX) reaction using a fluorine source like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1] This method is robust and suitable for large-scale production but can lack regiochemical control and require harsh conditions. Vapor-phase reactions at high temperatures are often employed to improve efficiency and yield for key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[1]
Caption: Classic industrial synthesis of TFMPs via a two-step chlorination/fluorination sequence.
Strategy 2: Cyclocondensation with CF3-Containing Building Blocks
A more versatile and widely adopted strategy involves constructing the pyridine ring from smaller, acyclic precursors, where one of the components already contains the trifluoromethyl group.[1][2][10] This "ring construction" approach offers excellent control over the final substitution pattern.
Common trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate[1]
-
1,1,1-trifluoro-2,4-pentanedione
These building blocks can be condensed with enamines, ammonia, or other suitable partners to form the pyridine heterocycle in a controlled manner.[14]
Caption: Pyridine ring synthesis using a pre-functionalized CF3 building block.
Representative Protocol: Synthesis of a TFMP via Cyclocondensation [14]
-
Reaction Setup: To a solution of a trifluoromethylated dienamine (e.g., 1,1,1-trifluoro-5-(pyrrolidin-1-ylmethylene)alk-3-en-2-one) (1.0 equiv) in a non-polar aromatic solvent (e.g., toluene) in a reactor, cool the solution to < 5 °C using an ice bath.
-
Ammonia Addition: Sparge anhydrous ammonia (2.0 equiv) sub-surface into the stirred reaction mixture while maintaining the temperature below 10 °C.
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (typically 80-110 °C) for 1-4 hours, monitoring the reaction progress by GC or LC-MS.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by conventional techniques such as silica gel chromatography or fractional distillation to yield the target 2-trifluoromethyl-5-alkylpyridine.
Strategy 3: Direct C-H Trifluoromethylation
The direct conversion of a C-H bond on a pyridine ring to a C-CF3 bond represents a highly atom-economical and powerful strategy for late-stage functionalization. While traditional radical trifluoromethylation often suffers from poor regioselectivity, recent advances have enabled highly selective methods.[15] A notable breakthrough is the 3-position-selective trifluoromethylation achieved through nucleophilic activation of the pyridine ring.[15][16][17][18] In this process, the pyridine is first activated by hydrosilylation to form an N-silyl enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent (e.g., a Togni reagent) specifically at the C3 position.[17]
Caption: General workflow for palladium-catalyzed cross-coupling with a halo-TFMP building block.
Representative Protocol: Suzuki-Miyaura Coupling with 2-Bromo-6-(trifluoromethyl)pyridine [19][20]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-bromo-6-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
Trifluoromethylpyridine building blocks represent a cornerstone of modern medicinal and agricultural chemistry. Their unique ability to confer enhanced metabolic stability, increased lipophilicity, and modulated electronic properties makes them invaluable for the design of new, effective molecules. [5][6]The continued development of novel synthetic methods, particularly in the realm of direct C-H functionalization, promises to further expand the accessibility and utility of these powerful scaffolds. [15][18]As researchers continue to push the boundaries of molecular design, the strategic deployment of trifluoromethylpyridine building blocks will undoubtedly remain a key factor in the successful development of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- Synthesis of 6‐trifluoromethyl pyridine derivatives.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022, November 2).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- Key Uses of Trifluoromethylpyridine Derivatives in Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022, November 2).
- 2-(Trifluoromethyl)pyridine | 368-48-9. (2025, September 25). ChemicalBook.
- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. (2011, November 23).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, May 20). PubMed.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- CAS 3796-24-5: 4-(trifluoromethyl)pyridine. CymitQuimica.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 13. 2-(Trifluoromethyl)pyridine | 368-48-9 [chemicalbook.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety & Handling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
[1]
CAS Registry Number: 1227515-47-0
Chemical Formula: C
Executive Summary & Chemical Identity
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a trisubstituted pyridine scaffold critical for Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in the orthogonal reactivity of its substituents:
-
C3-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]
-
C2-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen and serves as a hydrogen bond acceptor.[1]
-
C4-Trifluoromethyl: A lipophilic electron-withdrawing group (EWG) that enhances metabolic stability and blood-brain barrier (BBB) permeability.[1]
Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2] Storage Requirement: 2–8°C, inert atmosphere, light-protected.
Physicochemical Profile & Hazard Identification
The following data consolidates properties from structural analogs (QSAR/Read-across) and specific vendor data.
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Experimental Implication |
| Physical State | Solid (Low-melting) or Viscous Liquid | Check Certificate of Analysis (CoA) per batch.[1] Solids may sublime under high vacuum.[1] |
| Boiling Point | ~260–270°C (Predicted) | High boiling point suggests low volatility, but aerosols are hazardous.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Highly lipophilic (LogP ~3.0).[1] Poor water solubility.[1] |
| Stability | Light & Moisture Sensitive | C–I bond is photolabile.[1] Store in amber vials under Argon/Nitrogen. |
| Reactivity | Electrophilic (C-I) | Susceptible to lithium-halogen exchange; incompatible with strong oxidizers.[1] |
Risk Assessment (GHS Classification)
Strategic Handling Protocols
Engineering Controls
Do not handle on an open bench. The primary risk is not acute toxicity, but rather cumulative sensitization and the degradation of the high-value reagent.[1]
-
Primary Containment: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]
-
Secondary Containment: Weighing must be performed inside the hood or a glovebox.[1] If weighing outside is unavoidable, use a closed-balance setup.
-
Inert Atmosphere: All storage transfers should utilize Schlenk techniques or a glovebox (N
or Ar atmosphere) to prevent hydrolysis or photo-degradation.[1]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if working with >5g or conducting exothermic lithiation.[1]
-
Hands: Double-gloving is mandatory.[1]
-
Inner Layer: Nitrile (4 mil).[1]
-
Outer Layer: Neoprene or thick Nitrile (8 mil) due to the fluorinated nature of the compound, which may enhance solvent permeation.
-
-
Respiratory: If fume hood is unavailable (emergency only), use a NIOSH-approved respirator with P100/Organic Vapor cartridges.[1]
Emergency Response Decision Tree
The following diagram outlines the immediate decision logic for spills or exposure events.
Figure 1: Emergency response logic for halogenated pyridine incidents.
Experimental Application: Cross-Coupling Workflow
The 3-iodo position is the primary site for functionalization.[1] The following protocol ensures safety and high yield during a standard Suzuki-Miyaura Coupling , preventing catalyst poisoning and reagent degradation.
Protocol: Pd-Catalyzed Arylation
Objective: Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with an aryl boronic acid.[1]
-
Deoxygenation (Critical): The trifluoromethyl group increases the electron deficiency, making the pyridine ring susceptible to side reactions if O
is present.[1] Sparge all solvents (Dioxane/Water) with Argon for 20 minutes.[1] -
Setup:
-
Charge a reaction vial with the pyridine derivative (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (e.g., K
CO , 2.0 equiv). -
Add Catalyst (e.g., Pd(dppf)Cl
, 5 mol%) last in a glovebox or under a cone of Argon.
-
-
Reaction Control:
-
Workup:
Synthesis Workflow Visualization
Figure 2: Safe workflow for Palladium-catalyzed cross-coupling of labile iodopyridines.
Waste Disposal & Decontamination[1]
-
Halogenated Waste: This compound contains Iodine, Fluorine, and Nitrogen.[1] It must be segregated into the "Halogenated Organic Solvent" waste stream.[1]
-
Decontamination of Glassware: Rinse glassware with acetone, then soak in a base bath (isopropanol/KOH) to degrade trace organic residues.[1] Caution: Do not mix strong oxidizers (like Aqua Regia) with this compound as it may liberate iodine gas.[1]
-
Spill Cleanup: Use vermiculite or sand.[1] Do not use sawdust (fire hazard with oxidizers).[1]
References
Sources
- 1. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.be [fishersci.be]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
commercial availability of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Commercial Availability & Technical Synthesis Guide: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Part 1: Executive Summary
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227515-47-0 ) is a high-value halogenated heterocyclic intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the development of agrochemicals and pharmaceuticals requiring metabolic stability (via the
While the precursor 2-methoxy-4-(trifluoromethyl)pyridine is widely available, the 3-iodo derivative is often classified as a non-stock specialty chemical . It is frequently subject to lead times of 4–6 weeks from custom synthesis houses. Consequently, for time-critical Structure-Activity Relationship (SAR) campaigns, in-house synthesis via Directed Ortho Metalation (DoM) is the recommended strategy for reliable access.
Part 2: Compound Profile & Supply Chain Analysis
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine |
| CAS Number | 1227515-47-0 |
| Molecular Formula | |
| Molecular Weight | 303.02 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Precursor | 2-Methoxy-4-(trifluoromethyl)pyridine (CAS: 219715-34-1) |
Commercial Availability Landscape
The supply chain for this specific isomer is fragmented. Unlike its 5-iodo isomer (CAS 216765-93-4), the 3-iodo variant requires specific regiochemical control during synthesis, reducing the number of off-the-shelf suppliers.
-
Primary Source: Specialized CROs (Custom Research Organizations) in China and Eastern Europe (e.g., Enamine, Combi-Blocks, Fluorochem).
-
Lead Time: Typically 2–6 weeks (Make-to-Order).
-
Cost Estimate: High (~
500 per gram for small batches). -
Recommendation: For quantities >5g, request a custom synthesis quote. For <1g, synthesis in-house is faster and more cost-effective.
Supply Chain Logic Diagram:
Figure 1: Decision matrix for sourcing the target intermediate based on scale and urgency.
Part 3: Technical Synthesis Guide (The "Make" Protocol)
If commercial stock is unavailable, the following protocol is the industry standard for generating the 3-iodo isomer with high regioselectivity.
The Challenge: Regioselectivity
Direct electrophilic iodination (e.g., NIS,
-
Solution: Directed Ortho Metalation (DoM) . The 2-methoxy group acts as a Directed Metalation Group (DMG), coordinating lithium to the 3-position. The acidity of the C3 proton is further enhanced by the adjacent electron-withdrawing
group.
Validated Protocol: Directed Ortho Metalation
Reaction Scheme:
Materials:
-
Substrate: 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq) [CAS: 219715-34-1]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq)
-
Quench: Iodine (
), dissolved in THF (1.2 eq) -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (Critical Step): Add LDA (1.2 eq) dropwise over 15 minutes, maintaining internal temperature below -70°C.
-
Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 60 minutes . This ensures complete deprotonation at the thermodynamically favored C3 position.
-
Quench: Add the solution of Iodine (
) in THF dropwise.-
Note: The color will transition from orange to dark brown/purple.
-
-
Workup:
-
Stir for 30 minutes at -78°C, then allow to warm to 0°C.
-
Quench with saturated aqueous Sodium Thiosulfate (
) to reduce excess iodine (color changes from purple to yellow/clear). -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2]
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The 3-iodo product typically elutes after any unreacted starting material but before the 5-iodo isomer (if any formed).
Synthesis Logic Diagram:
Figure 2: Synthetic pathway utilizing Directed Ortho Metalation (DoM) for regioselective iodination.
Part 4: Application Architecture
This intermediate is a "pivot point" in scaffold design. The iodine at C3 allows for modular functionalization via cross-coupling, while the methoxy group can be retained or converted to a pyridone or chloride later.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems at C3.
-
Sonogashira Coupling: Installs alkynes at C3, useful for cyclization to fused ring systems (e.g., furopyridines).
-
Buchwald-Hartwig Amination: Introduces amine functionality at C3.
SAR Logic Diagram:
Figure 3: Downstream chemical space accessible from the 3-iodo intermediate.
References
-
ChemicalBook. (2025).[3] Product Entry: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227515-47-0).[1] Retrieved from
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed general protocols for DoM of pyridines).
-
Smolecule. (2024).[2] 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. (Evidence of C3-lithiation viability).[3][4] Retrieved from
-
Common Organic Chemistry. (2023). Lithiation / Iodination of Pyridines: Standard Operating Procedures. Retrieved from
-
Sigma-Aldrich. (2025). 2-Methoxy-4-(trifluoromethyl)pyridine (Precursor). Retrieved from
Sources
Methodological & Application
Sonogashira reaction conditions for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
Application Note: Optimized Sonogashira Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Executive Summary & Strategic Analysis
This guide details the optimization of Sonogashira cross-coupling conditions for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine . This substrate presents a unique "push-pull" electronic environment complicated by significant steric congestion.
Substrate Analysis:
-
Electronic Activation (The "Pull"): The pyridine nitrogen and the para-trifluoromethyl (CF
) group are strong electron-withdrawing groups (EWGs). This makes the C3–Iodine bond highly electrophilic, facilitating rapid oxidative addition of the Palladium(0) species. -
Steric Hindrance (The "Sandwich" Effect): The reactive C3 position is flanked by a ortho-methoxy (-OMe) and a ortho-trifluoromethyl (-CF
) group. While the -OMe is electronically donating (resonance), it acts as a physical barrier. -
Chemical Stability: The 2-methoxy group is generally stable under basic Sonogashira conditions but can be susceptible to nucleophilic attack (S
Ar) at elevated temperatures due to the activation from the CF group.
Core Challenge: While oxidative addition is kinetically favored, the subsequent transmetallation and reductive elimination steps are hindered by the steric bulk of the ortho-substituents. Standard conditions often lead to stalled reactions or homocoupling of the alkyne (Glaser coupling).
Reaction Mechanism & Steric Mapping
The following pathway illustrates the critical bottlenecks caused by the 2-OMe and 4-CF
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the Transmetallation stage due to ortho-substitution.
Optimized Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the robust, economical starting point. Protocol B is the high-performance alternative if Protocol A fails due to steric bulk or low conversion.
Protocol A: Standard Conditions (Cost-Effective)
Best for: Unhindered alkynes (e.g., phenylacetylene, linear alkyl alkynes).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (3–5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: THF or DMF (Degassed)
-
Temperature: Room Temperature to 50°C
Protocol B: Advanced Steric Conditions (High Performance)
Best for: Bulky alkynes or if Protocol A yields <50%. Uses electron-rich, bulky ligands to force reductive elimination.
-
Catalyst: Pd(dppf)Cl
·DCM or Pdngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (dba) + XPhos -
Co-Catalyst: CuI (5 mol%)
-
Base: Diisopropylamine (DIPA) or Cs
CO -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Temperature: 60°C – 80°C
Detailed Experimental Workflow
Safety Note: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a potent sensitizer. Handle in a fume hood.
Step-by-Step Procedure (Protocol A)
-
Preparation of Reagents:
-
Weigh 1.0 equiv of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
-
Weigh 1.2 equiv of the terminal alkyne.
-
Weigh 0.03 equiv (3 mol%) of Pd(PPh
) Cl . -
Weigh 0.02 equiv (2 mol%) of CuI.
-
-
Degassing (Critical Step):
-
Dissolve the pyridine substrate and alkyne in anhydrous THF (0.1 M concentration).
-
Why: Oxygen promotes Glaser homocoupling of the alkyne (dimerization) and deactivates the Pd(0) species.
-
Method: Sparge with Argon/Nitrogen for 15 minutes OR perform 3 freeze-pump-thaw cycles.
-
-
Catalyst Addition:
-
Add the Pd catalyst and CuI to the reaction vessel under positive inert gas pressure.
-
Add 3.0 equiv of Et
N immediately.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (RT). Monitor via LC-MS or TLC every 2 hours.
-
Checkpoint: If <10% conversion after 4 hours, increase temperature to 50°C. Do not exceed 60°C initially to avoid S
Ar side reactions on the methoxy group.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated NH
Cl (to sequester Copper) and brine. -
Dry over Na
SO , filter, and concentrate.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical degassing step to prevent catalyst poisoning.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Alkyne Dimer (Glaser Product) | Oxygen presence; Copper too active. | 1. Rigorous degassing (Freeze-Pump-Thaw).2. Add alkyne slowly (syringe pump).3. Switch to Copper-free conditions (Pd(OAc) |
| No Reaction (Starting Material Remains) | Steric hindrance preventing transmetallation. | Switch to Protocol B . Use Pd(dppf)Cl |
| De-iodination (Protodehalogenation) | Hydride source present; Temp too high. | 1. Ensure solvent is anhydrous.2. Lower temperature.3. Switch solvent from DMF to Toluene. |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., 10 mol% PPh |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Iodides, Acetylenes, and Ligands. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for bulky phosphine usage in sterically hindered systems). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. thalesnano.com [thalesnano.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Abstract & Strategic Significance
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, analogous to general halo-trifluoromethylpyridines) represents a "privileged scaffold" in modern drug discovery. Its value lies in the orthogonal reactivity of its three functional handles:
-
3-Iodo: A highly reactive site for cross-coupling (Suzuki, Sonogashira) or metallation, positioned in a sterically congested "cleft" between the methoxy and trifluoromethyl groups.
-
2-Methoxy: A masked pyridone. It serves as a directing group for metallation and can be deprotected to reveal the lactam (pyridone) hydrogen bond donor/acceptor motif common in kinase inhibitors.
-
4-Trifluoromethyl (
): A metabolic blocker that modulates lipophilicity ( ) and strongly activates the pyridine ring toward nucleophilic aromatic substitution ( ).
This guide details optimized protocols for derivatizing this scaffold, specifically addressing the steric hindrance at the C3 position and the electronic sensitivity of the
Chemical Reactivity Map
The following diagram illustrates the three primary divergence points for this scaffold.
Figure 1: Divergent synthesis pathways. The C3-Iodo position is the primary vector for increasing molecular complexity, while the C2-Methoxy group acts as a latent functional handle.
Critical Challenges & Solutions
| Challenge | Mechanistic Cause | Technical Solution |
| Steric Hindrance | The C3-Iodine is flanked by C2-OMe and C4- | Use Buchwald Ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition and reductive elimination. |
| Defluorination | The | Use Turbo Grignard ( |
| Protodeiodination | Competitive reduction of the C-I bond during slow couplings. | Use anhydrous solvents and optimize base choice ( |
Experimental Protocols
Module A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C3 position.
Rationale: Due to the "ortho-ortho" substitution pattern (OMe and
Protocol:
-
Setup: Charge a reaction vial with 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Potassium Phosphate Tribasic (
) (3.0 equiv). -
Catalyst: Add SPhos Pd G2 (2-5 mol%).
-
Note: If G2 precatalyst is unavailable, use
(5 mol%) + SPhos (10 mol%).
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) . Concentration should be 0.1 M - 0.2 M.
-
Reaction: Seal and heat to 80°C for 4–16 hours.
-
Monitoring: Monitor by LCMS. The starting material (Iodide) is distinctively heavy; product formation is usually accompanied by a significant UV shift.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Data (Simulated Typical Results):
| Boronic Acid Type | Catalyst System | Yield | Notes |
|---|
| Phenylboronic acid |
Module B: Halogen-Magnesium Exchange (Formylation)
Objective: Convert C3-Iodo to C3-Formyl (CHO) or C3-Carboxyl (COOH).
Rationale: Direct lithiation with
Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -40°C . Dropwise add
(1.3 M in THF, 1.1 equiv).-
Critical Step: Stir at -40°C for 30–60 minutes. Do not warm to RT yet.
-
-
Trapping: Add anhydrous DMF (5.0 equiv) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Workup/Purification: Extract with
. The aldehyde product is often volatile; avoid high-vacuum drying for extended periods.
Module C: Demethylation to Pyridone
Objective: Reveal the NH-lactam (pyridone) pharmacophore.
Rationale: The 4-
Protocol:
-
Reagent Generation: In situ generation of TMSI is preferred. Dissolve substrate in Acetonitrile (
) . Add NaI (Sodium Iodide, 3.0 equiv) and TMSCl (Trimethylsilyl chloride, 3.0 equiv). -
Reaction: Heat to 60°C for 2–6 hours. The solution will turn yellow/brown (iodine release).
-
Quench: Cool to RT. Pour into a mixture of ice water and sodium thiosulfate (to reduce free iodine).
-
Isolation: The pyridone often precipitates. Filter the solid.[2] If no precipitate, extract with DCM/Isopropanol (3:1) (Pyridones are polar).
References & Grounding
-
Knochel, P., et al. "Functionalization of Heterocycles using Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2011.
-
Relevance: Establishes the protocol for Turbo Grignard exchange on electron-deficient heterocycles.
-
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]
-
Relevance: Defines the utility of SPhos/XPhos for sterically hindered couplings.
-
-
Olah, G. A., et al. "Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry, 1979.
-
Relevance: Foundational text for mild demethylation using TMSI.
-
-
Schlosser, M. "The 4-Trifluoromethyl-substituted Pyridines: A Case Study." European Journal of Organic Chemistry, 2004.
-
Relevance: Discusses the specific electronic effects of the 4-CF3 group on pyridine ring reactivity (metallation and substitution).
-
Disclaimer: These protocols involve hazardous chemicals (organometallics, alkyl halides). All experiments should be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with Boronic Acids
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are privileged motifs in modern medicinal chemistry and drug development. Their presence in numerous FDA-approved pharmaceuticals underscores their importance as key building blocks for creating novel therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for tailored interactions with biological targets. Specifically, the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, crucial parameters in drug design.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[2] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine with a variety of boronic acids, a versatile method for synthesizing a diverse library of 3-arylpyridines.
Understanding the Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura coupling is a powerful transition-metal-catalyzed reaction that proceeds through a well-established catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the oxidative addition of the aryl halide (in this case, 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[2]
The electronic nature of the pyridine substrate plays a significant role in the reaction's success. The presence of the electron-withdrawing trifluoromethyl group in 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine can influence the reactivity of the C-I bond, often facilitating the oxidative addition step.[1] However, the choice of catalyst, base, and solvent remains critical for achieving high yields and minimizing side reactions.[3]
Experimental Protocols
Materials and Reagents
-
Substrate: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
-
Boronic Acids: A variety of aryl and heteroaryl boronic acids (or their corresponding pinacol esters)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and commonly used catalyst for this type of transformation.[4][5] Other catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[6]
-
Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, or n-butanol/water.[7][8]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for maintaining an inert atmosphere.
-
Reagents for Workup and Purification: Ethyl acetate, brine, anhydrous sodium sulfate (or magnesium sulfate), and silica gel for column chromatography.
General Procedure for Suzuki-Miyaura Coupling
The following protocol provides a general guideline for the reaction. Optimization of specific parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acids.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv.), the desired boronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol %).
-
Seal the flask with a septum or screw cap.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to reflux) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[7]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-methoxy-4-(trifluoromethyl)pyridine.
-
Visualizing the Process
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine with various boronic acids. These are representative examples, and actual results may vary.
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 16 | 80-90 |
| 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | n-BuOH/H₂O (10:1) | 110 | 10 | 88-98 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 18 | 75-85 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 100 | 24 | 60-75 |
Note: Yields are highly dependent on the purity of reagents and the specific reaction conditions employed.
Troubleshooting and Advanced Insights
While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Product Formation:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst for better reproducibility.[9]
-
Boronic Acid Instability: Boronic acids can be prone to protodeboronation. Use fresh or recently purified boronic acids. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[9]
-
Inadequate Base: The choice of base is crucial. For less reactive systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[9]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
-
Dehalogenation: The starting iodo-pyridine can be reduced to the corresponding de-iodinated compound. Minimizing reaction time and temperature can help mitigate this.
-
The Catalytic Cycle
A deeper understanding of the catalytic cycle can aid in optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized biaryl compounds. The protocols and insights provided in this application note offer a comprehensive guide for researchers engaged in the synthesis of novel pyridine derivatives. By carefully selecting reaction components and understanding the underlying mechanistic principles, scientists can efficiently generate diverse libraries of molecules with potential applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Kelly, S. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(16), 6005-6013.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- SSRN. (n.d.). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions.
- Willard, S. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 4849-4862.
- Organic & Biomolecular Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.
- PMC. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thieme. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- PubMed. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection.
- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
- PMC. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amination Reactions of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 3-Amino-2-methoxy-4-(trifluoromethyl)pyridine Scaffold
The 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine core is a highly valuable building block in contemporary medicinal and agrochemical research. The trifluoromethyl group is a well-recognized bioisostere that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring itself is a prevalent motif in numerous biologically active compounds.[3] The strategic placement of the iodo and methoxy groups on this scaffold provides synthetic handles for diversification, with the C-N bond formation at the 3-position being a critical step in the synthesis of a wide array of functionalized molecules.[4][5]
This guide provides a comprehensive overview of the primary amination strategies for 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings. We will delve into the mechanistic rationale behind these transformations, present detailed, field-tested protocols, and offer expert insights to enable researchers to confidently and successfully synthesize a diverse library of 3-amino-2-methoxy-4-(trifluoromethyl)pyridine derivatives.
Choosing the Right Path: A Comparative Overview of Amination Strategies
The introduction of a nitrogen-based substituent at the C-3 position of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is a possibility for some highly activated pyridine systems, the electronic properties of the target substrate generally necessitate the use of a catalyst.
| Reaction Type | Catalyst System | Typical Nucleophiles | Key Advantages | Potential Challenges |
| Buchwald-Hartwig Amination | Palladium precatalyst with a phosphine ligand (e.g., XPhos, RuPhos) | Primary and secondary alkyl and aryl amines, amides, carbamates | Broad substrate scope, high functional group tolerance, generally milder conditions | Catalyst and ligand cost, sensitivity to air and moisture |
| Ullmann-Type Coupling | Copper(I) salt with a ligand (e.g., N,N'-dimethylethylenediamine) | Primary and secondary amines, N-heterocycles | Lower catalyst cost, effective for electron-rich amines | Often requires higher temperatures, can have a narrower substrate scope than Buchwald-Hartwig |
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its remarkable reliability and broad applicability in forging C-N bonds.[6][7] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with a Primary Aryl Amine
This protocol provides a robust starting point for the coupling of various anilines.
Materials:
-
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the aryl amine, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that is often effective for challenging couplings. For secondary amines, RuPhos may provide better results. The use of pre-catalysts like XPhos Pd G3 simplifies the procedure and often leads to more reproducible results.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.
-
Solvent: Toluene is a common solvent for these reactions. Other aprotic solvents like dioxane or THF can also be employed. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Copper-Catalyzed Ullmann-Type Couplings: A Cost-Effective Alternative
The Ullmann reaction, a classical method for forming C-C, C-N, and C-O bonds using copper, has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[8][9] For the amination of aryl halides, a copper(I) salt is typically used in the presence of a ligand, such as a diamine, and a base.
Visualizing the Workflow: Ullmann-Type Amination
Caption: A general workflow for a laboratory-scale Ullmann-type amination reaction.
Protocol 2: General Procedure for Ullmann-Type Amination of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with a Secondary Aliphatic Amine
This protocol is a good starting point for the coupling of cyclic secondary amines like morpholine or piperidine.
Materials:
-
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Secondary aliphatic amine (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, copper(I) iodide, and potassium carbonate.
-
Seal the vial with a septum-containing cap and evacuate and backfill with an inert gas.
-
Add the secondary aliphatic amine, N,N'-dimethylethylenediamine, and anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Ligand Selection: Simple and inexpensive diamine ligands like N,N'-dimethylethylenediamine are often effective in promoting Ullmann-type couplings.[10] For more challenging substrates, other ligands such as L-proline or phenanthroline derivatives can be screened.
-
Copper Source: Copper(I) iodide is a commonly used and reliable source of the active catalyst. Other Cu(I) salts like CuBr or CuCl can also be effective.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used for Ullmann reactions due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (deactivated by air or moisture) | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Use a fresh batch of catalyst. |
| Inappropriate ligand or base | Screen a panel of ligands and bases to find the optimal combination for your specific substrates. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products (e.g., hydrodehalogenation) | Presence of protic impurities | Rigorously dry all reagents and solvents. |
| Catalyst decomposition | Lower the reaction temperature or reduce the catalyst loading. | |
| Incomplete Reaction | Insufficient reaction time | Extend the reaction time and continue to monitor by TLC or LC-MS. |
| Steric hindrance of substrates | For sterically demanding substrates, consider using a more active catalyst system (e.g., a more electron-rich and bulky ligand for Buchwald-Hartwig). |
Conclusion
The amination of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine is a key transformation for accessing a rich chemical space of potential pharmaceutical and agrochemical candidates. Both Buchwald-Hartwig and Ullmann-type coupling reactions provide reliable and versatile methods for achieving this goal. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse range of 3-amino-2-methoxy-4-(trifluoromethyl)pyridine derivatives for further investigation. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these important synthetic methods.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
- Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Google Patents.
- Nippon Soda Co., Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1. Google Patents.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-267.
- Tsukamoto, M., & Nakamura, T. (2023).
- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 2-Amino-4-(trifluoromethyl)pyridine: A Key Pharma Intermediate.
- Cox, G. G., et al. (2017). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 73(10), 2011-2019.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- The Dow Chemical Company. (1973). Substituted(trifluoromethyl)pyridines. US3711486A. Google Patents.
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
- Török, B., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- The Board of Regents of the University of Texas System. (2017). Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides. US10160695B2. Google Patents.
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- Galkin, M. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- The Regents of the University of California. (2012). Compounds and methods. US Patent 8,445,507. Google Patents.
-
Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
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- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists.[1][2] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds imparts a unique combination of properties. These include enhanced metabolic stability, increased lipophilicity for better membrane permeability, and modulated electronic characteristics that can lead to improved binding affinity and pharmacokinetic profiles.[1][3][4]
Among the vast array of available building blocks, trifluoromethylpyridine (TFMP) derivatives have carved out a significant niche.[4][5] This guide focuses on a particularly versatile and powerful intermediate: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS RN: 625115-02-8).[6] This molecule is engineered for synthetic utility, with each substituent playing a critical role:
-
The Pyridine Core: A ubiquitous N-heterocycle in a multitude of FDA-approved drugs and biologically active compounds.
-
The 4-(Trifluoromethyl) Group: A potent electron-withdrawing group that enhances the biological and physicochemical properties of the final compound.[4]
-
The 2-Methoxy Group: This group influences the electronic nature of the ring and serves as a latent hydroxyl group, which can be unmasked to form a 2-pyridone—a common pharmacophore—or participate in further functionalization.[7][8]
-
The 3-Iodo Group: An exceptionally versatile synthetic handle. The carbon-iodine bond is readily activated for a wide range of palladium-catalyzed cross-coupling reactions, making it the primary site for introducing molecular complexity and constructing fused heterocyclic systems.[3][6]
This document provides detailed application notes and step-by-step protocols for leveraging 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine in the synthesis of novel, value-added heterocyclic structures, intended for researchers and professionals in drug development and organic synthesis.
Part 1: Synthesis of Fused Heterocyclic Systems via Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position is the linchpin for building fused ring systems. Palladium-catalyzed cross-coupling reactions provide a robust and modular approach to forge new carbon-carbon and carbon-heteroatom bonds, which can be followed by intramolecular cyclization events.
A. Sonogashira Coupling and Subsequent Annulation to Furo[3,2-c]pyridines
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, introducing an alkyne moiety onto the pyridine core. This intermediate is perfectly poised for intramolecular cyclization to yield fused five-membered heterocycles, such as furopyridines. The subsequent cyclization can often be promoted by the same catalytic system or by adjusting the reaction conditions.
Causality: The palladium catalyst facilitates the coupling of the iodo-pyridine with a terminal alkyne in the presence of a copper(I) co-catalyst. The resulting 3-alkynyl-2-methoxypyridine intermediate can then undergo an intramolecular 5-exo-dig cyclization. The methoxy group's oxygen atom acts as the nucleophile, attacking the proximal carbon of the alkyne, leading to the formation of the furan ring.
Caption: Workflow for Sonogashira coupling followed by intramolecular cyclization.
Protocol 1: Synthesis of a Substituted Furo[3,2-c]pyridine Derivative
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (CuI, 0.10 eq).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, ~0.2 M concentration relative to the iodo-pyridine). Add the terminal alkyne (1.2 eq) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The coupling is typically complete within 2-6 hours.
-
Cyclization Step: Upon consumption of the starting material, the cyclization may proceed spontaneously at elevated temperatures. If not, the reaction may require extended heating (up to 24 hours) or the addition of a mild acid or base to facilitate the annulation step.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired furo[3,2-c]pyridine.
Data Presentation: Representative Sonogashira Coupling/Cyclization Reactions
| Entry | Terminal Alkyne (R-C≡CH) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 60 | 8 | 85 |
| 2 | 1-Hexyne | 50 | 12 | 78 |
| 3 | (Trimethylsilyl)acetylene | RT | 4 | 92 (Coupling only) |
| 4 | Propargyl alcohol | 70 | 10 | 75 |
B. Suzuki-Miyaura Coupling for Biaryl Heterocycle Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C-C bonds between sp2-hybridized carbons. By coupling the iodo-pyridine with various (hetero)aryl boronic acids or esters, a diverse library of biaryl compounds can be generated. These products can be valuable final compounds or intermediates for further cyclization if the coupling partner contains a suitable functional group.
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-pyridine to a Pd(0) species, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base and solvent system is crucial for efficient transmetalation and to prevent boronic acid decomposition.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: In a microwave vial or Schlenk flask, combine 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), the (hetero)aryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.02-0.05 eq).
-
Reagent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave irradiation) for 1-18 hours. Monitor the reaction for the disappearance of the starting iodide by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography or recrystallization to obtain the pure biaryl product.
C. Buchwald-Hartwig Amination for N-Heterocycle Precursors
This reaction forms a C-N bond, providing access to a wide range of substituted aminopyridines. When the coupling partner is a bifunctional amine (e.g., 2-aminoethanol, 2-aminophenol), the product is a precursor that can undergo subsequent intramolecular cyclization to form fused six-membered heterocyclic rings like pyridomorpholines or pyridobenzoxazines.
Protocol 3: Synthesis of a Pyridobenzoxazine Precursor
-
Vessel Preparation: Charge an oven-dried Schlenk tube with 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), 2-aminophenol (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos or BINAP, 0.05 eq).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq). Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to 90-110 °C for 12-24 hours, until LC-MS analysis indicates full consumption of the starting materials.
-
Work-up and Purification: Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate. Purify by column chromatography to isolate the N-arylated intermediate. This intermediate can then be cyclized under thermal or acid-catalyzed conditions.
Part 2: Derivatization of the 2-Methoxy Group
The 2-methoxy group is not merely a spectator; it is a functional handle that can be transformed to significantly alter the molecule's core structure and properties.
Demethylation to Access 2-Pyridones
Cleavage of the methyl ether provides the corresponding 2-pyridone, a privileged scaffold in medicinal chemistry known for its hydrogen bonding capabilities.
Causality: Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr are effective reagents for cleaving aryl methyl ethers.[7] The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion.
Caption: Conversion of the 2-methoxy group to a 2-pyridone.
Protocol 4: Boron Tribromide Mediated Demethylation
-
Reaction Setup: Dissolve 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of BBr₃ in DCM (1.5-2.0 eq) dropwise.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water. Extract the product with DCM or ethyl acetate. The product may precipitate from the aqueous layer, in which case it can be collected by filtration. Wash the solid with cold water and dry under vacuum to yield the 2-pyridone.
Conclusion
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine stands out as a high-potential building block for the synthesis of novel and complex heterocyclic architectures. Its well-defined reactive sites—the C-I bond for cross-coupling and the methoxy group for conversion to a pyridone—allow for a predictable and modular approach to molecular design. The protocols outlined in this guide demonstrate its utility in constructing fused bi- and polycyclic systems through robust and well-established synthetic methodologies. By leveraging this versatile intermediate, researchers in medicinal, agrochemical, and materials science can rapidly access diverse chemical matter, accelerating the discovery of new lead compounds with potentially superior properties.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Journal of Pesticide Science. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Research Outreach. (2023).
- National Institutes of Health. (2020).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). 3-Iodo-4-(Trifluoromethyl)pyridine: A Cutting-Edge Compound.
- Royal Society of Chemistry. (n.d.).
-
Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
- National Institutes of Health. (n.d.). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.
- Indian Academy of Sciences. (2025).
- National Institutes of Health. (2010).
- ACS Publications. (2006). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles.
- Beilstein Journals. (n.d.).
- Beilstein Journals. (2020).
- BenchChem. (n.d.).
- ChemRxiv. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Seminole State College Virtual Tour [sscok.edu]
- 7. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
Application Note: Microwave-Assisted Cross-Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Executive Summary
This guide details the protocols for the microwave-assisted functionalization of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine . This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a precursor for PI3K, mTOR, and various tyrosine kinase inhibitors.
The Challenge: The C3-iodine position is sterically "sandwiched" between a directing methoxy group (C2) and a bulky trifluoromethyl group (C4). While the electron-deficient nature of the pyridine ring facilitates oxidative addition, the steric bulk significantly hampers transmetallation and reductive elimination under thermal conditions, often leading to hydro-deiodination side products.
The Solution: Microwave (MW) irradiation provides rapid volumetric heating, overcoming the high activation energy (
Substrate Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.
| Position | Substituent | Electronic Effect | Steric Impact | Synthetic Implication |
| C2 | -OMe | Moderate | Directing group; liable to demethylation (to pyridone) in strong acids.[1] | |
| C3 | -I | Reactive Handle | High (Crowded) | Target site. Flanked by ortho-substituents.[1] Requires active bulky ligands.[1][2] |
| C4 | -CF | Strong | High | Increases acidity of ring protons; stabilizes Pd-Ar intermediates but hinders approach.[1] |
Decision Matrix: Selecting the Coupling Protocol
The following workflow illustrates the optimal coupling strategy based on the desired target moiety.
Figure 1: Strategic decision matrix for functionalizing the C3-position.[1]
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Application: Introduction of aryl or heteroaryl groups.[1][3]
Rationale: The bulky
Materials
-
Substrate: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst:
(5 mol%) OR (2–3 mol% for difficult substrates) -
Base:
(2.0 equiv) or (2.0 equiv, preferred for hindered systems) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Vessel Prep: Charge a 10 mL microwave process vial with the substrate (e.g., 0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).
-
Catalyst Addition: Add the Pd catalyst. Note: If using XPhos Pd G2, rapid handling is preferred, though it is air-stable.
-
Solvent & Degassing: Add 4 mL of Dioxane and 1 mL of distilled water. Cap the vial immediately. Sparge with Argon/Nitrogen for 2 minutes via a needle inlet/outlet to remove dissolved oxygen.[1]
-
Microwave Irradiation:
-
Temperature: 120°C
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Dynamic mode (max 200W)
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine.[1][4][5] Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Sonogashira Coupling
Application: Introduction of alkynes (sp-carbon).[1] Rationale: The electron-poor pyridine ring activates the C-I bond for oxidative addition, making this reaction generally faster than the Suzuki coupling.
Materials
-
Substrate: 1.0 equiv
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent: Triethylamine (
) / DMF (1:3 ratio)
Step-by-Step Methodology
-
Charge: Add substrate, Pd catalyst, and CuI to the MW vial.
-
Solvent: Add degassed DMF (3 mL) and
(1 mL).[1] -
Reagent: Add the terminal alkyne last.
-
Irradiation:
-
Temperature: 100°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (ensure vial is rated for pressure as
vapor pressure increases).
-
-
Workup: Dilute with water, extract with EtOAc. Crucial: Wash organic layer with 5% LiCl solution to remove DMF.[1]
Protocol C: Buchwald-Hartwig Amination
Application: Introduction of amines (C-N bond).[1][6][7]
Rationale: This is the most challenging transformation due to the "ortho-ortho" steric crowding.[1] Standard ligands (BINAP) often fail.[1] BrettPhos or RuPhos are strictly required to prevent
Materials
-
Substrate: 1.0 equiv
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (5 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or fresh.[1] -
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere: This reaction is highly oxygen-sensitive.[1] Weigh reagents in a glovebox if possible, or under a strong stream of Nitrogen.
-
Charge: Add substrate, amine, base, and precatalyst to the vial.
-
Solvent: Add anhydrous solvent (degassed).[1]
-
Irradiation:
-
Temperature: 110°C
-
Hold Time: 30 minutes
-
Pre-stir: 30 seconds
-
-
Workup: Filter through Celite. Concentrate. Note: Avoid acidic washes as the product may be basic and protonate.
Scientific Mechanism & Causality
The success of these protocols relies on the interaction between the microwave energy and the specific catalytic cycle steps.
The "Steric Sandwich" Effect
In a standard thermal reaction, the bulky
Why Microwave?
Microwave irradiation provides efficient internal heating.[1] The dipolar polarization of the solvent (especially water/dioxane mixtures) generates localized "hot spots" at the molecular level. This energy input helps the system surmount the activation energy barrier (
Figure 2: The catalytic cycle highlighting where microwave energy overcomes steric barriers.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Hydro-deiodination (Ar-H formed) | Protodehalogentaion due to slow transmetallation.[1] | Switch to anhydrous conditions (Protocol C style) or increase catalyst loading. Use a bulkier ligand (XPhos).[1] |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid or disproportionation.[1] | Ensure strict degassing (Argon sparge). Reduce amount of Boronic acid slightly. |
| Demethylation (Pyridone formation) | Hydrolysis of -OMe group.[1] | Avoid acidic workups. Ensure reaction temperature does not exceed 140°C. |
| Low Conversion | Catalyst deactivation. | Switch to Palladacycle precatalysts (e.g., XPhos Pd G3) which activate faster and are more stable than Pd(PPh3)4. |
References
-
Microwave-Assisted Synthesis of Functionalized Pyridines: Bagley, M. C., et al.[1] "Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library."[1][8] ACS Combinatorial Science.[1]
-
Suzuki Coupling of Hindered Pyridines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Buchwald-Hartwig Amination of Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Trifluoromethyl Pyridine Reactivity: ChemRxiv Preprints. "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings."
-
General Microwave Coupling Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. ionicviper.org [ionicviper.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling Reactions of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine: An Application Guide
Introduction
The 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine scaffold is a cornerstone in contemporary drug discovery and development. Its unique electronic and steric properties, conferred by the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the sterically demanding iodide, make it a valuable synthon for accessing a diverse range of novel molecular architectures. However, these same properties present significant challenges for traditional cross-coupling methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this key intermediate. We will delve into the mechanistic underpinnings of catalyst and ligand choice, offering field-proven insights and detailed protocols to empower the successful synthesis of next-generation therapeutics.
The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-Cl.[1] This principle allows for selective functionalization at the C3 position of the pyridine ring, leveraging the high reactivity of the C-I bond. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivities, while minimizing side reactions such as hydrodehalogenation or homocoupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl systems.[2] The choice of a suitable palladium catalyst and ligand is critical for an efficient reaction, as it influences the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]
Catalyst System Selection
For the Suzuki-Miyaura coupling of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the electron-rich nature of the pyridine nitrogen and the steric hindrance around the C-I bond necessitate the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate of reductive elimination.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 80-110 | Robust, commercially available, effective for a range of aryl and heteroaryl boronic acids.[4] |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | A classic catalyst, can be effective for less challenging substrates.[2] |
| XPhos Pd G2/G3 | Cs₂CO₃, K₃PO₄ | t-BuOH, Toluene | 80-100 | Highly active for challenging substrates, including heteroaryl chlorides.[5] |
| SPhos Pd G2/G3 | K₃PO₄ | 2-MeTHF | 80-100 | Excellent for sterically hindered couplings. |
Expert Insight: While Pd(dppf)Cl₂ is a reliable starting point, for more challenging couplings or to achieve higher turnover numbers, the use of second or third-generation Buchwald precatalysts such as XPhos Pd G3 or SPhos Pd G3 is highly recommended. These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) catalyst in situ.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl iodide to the Pd(0) complex. Subsequent transmetalation with the boronic acid, activated by a base, and finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[6]
Caption: Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products.[7][8] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[7]
Catalyst System Selection
The success of the Buchwald-Hartwig amination of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging C-N bond formation.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| RuPhos Pd G3 | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | Highly effective for a broad range of primary and secondary amines.[9] |
| BrettPhos Pd G3 | Cs₂CO₃, K₃PO₄ | t-BuOH, Toluene | 80-110 | Excellent for coupling with primary amines and ammonia surrogates.[9] |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80-100 | A versatile and highly active catalyst for a wide array of amines.[9] |
| cataCXium® A | KOtBu | Toluene | 100 | Effective for sterically hindered amines. |
Expert Insight: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[9] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be more suitable, potentially requiring higher reaction temperatures.[10]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[10]
Caption: Buchwald-Hartwig Catalytic Cycle
Detailed Protocol: Buchwald-Hartwig Amination
-
In an oven-dried vial inside a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[9]
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[9]
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[9]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12]
Catalyst System Selection
For the Sonogashira coupling of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the choice of both the palladium catalyst and the copper co-catalyst is important. While traditional systems work well, copper-free conditions have been developed to avoid issues related to the formation of alkyne homocoupling byproducts.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | RT to 80 | The classic and widely used catalyst system. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | Effective copper-free conditions, minimizing homocoupling. |
| [Pd(IPr)Cl₂]₂ / CuI | i-Pr₂NH | Toluene | 80 | Utilizes a stable N-heterocyclic carbene (NHC) ligand. |
| HandaPhos-Pd | Et₃N | Water | RT to 50 | Sustainable, copper-free coupling in water.[12] |
Expert Insight: While the classic Pd/Cu system is often effective, the copper-free Sonogashira coupling offers advantages in terms of cleaner reactions and easier purification, as it avoids the formation of diacetylene byproducts. For sensitive substrates, copper-free conditions are highly recommended.
Mechanistic Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the key copper acetylide intermediate.[11]
Caption: Sonogashira Catalytic Cycles
Detailed Protocol: Sonogashira Coupling
-
To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).[13]
-
Degas the flask and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[13]
-
Add the terminal alkyne (1.2 mmol) and stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, evaporate the solvents, add a saturated aqueous sodium bicarbonate solution, and extract with an organic solvent.[13]
-
Wash the combined organic layers with water and brine, then dry and evaporate.
-
Purify the crude product by column chromatography.
Conclusion
The successful functionalization of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions hinges on the judicious selection of the appropriate catalytic system. By understanding the mechanistic principles and considering the electronic and steric nature of this important building block, researchers can navigate the challenges and efficiently synthesize a wide array of novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for the development of efficient and scalable synthetic routes.
References
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
- Buchwald-Hartwig & Sonogashira Reactions | PDF - Scribd.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Strategies for the synthesis of C2‐functionalized pyridines. - ResearchGate. Available at: [Link]
-
Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem.
- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE. Available at: https://core.ac.uk/download/pdf/287340324.pdf324.pdf
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Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Trifluoromethylpyridines
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination with trifluoromethyl-substituted pyridines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet crucial, class of substrates. Here, we move beyond generic protocols to address the unique electronic and steric hurdles presented by these electron-deficient heteroaromatics, providing field-proven insights in a direct question-and-answer format.
Section 1: Understanding the Core Challenges
The Buchwald-Hartwig amination of trifluoromethylpyridines is a notoriously challenging transformation due to a confluence of antagonistic electronic and steric factors. Understanding these root causes is the first step toward effective troubleshooting.
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, leading to deactivation and low conversion rates. This is a common issue for many nitrogen-containing heterocycles.[1]
-
The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety significantly deactivates the pyridine ring. This deactivation makes the initial, often rate-limiting, oxidative addition of the C-X (X = Cl, Br, I) bond to the Pd(0) center more difficult compared to electron-neutral or electron-rich arenes.[2]
-
Reductive Elimination Barrier: While electron-withdrawing groups can hinder oxidative addition, they can also increase the energy barrier for the final reductive elimination step. This can slow down catalyst turnover and, in extreme cases, halt the reaction altogether, leading to poor or no product formation.[3]
-
Hydrodehalogenation: This common side reaction, where the halide is replaced by a hydrogen atom, is often competitive with amination. It can be particularly prevalent with electron-deficient substrates like trifluoromethylpyridines.[2]
Logical Relationship: Key Reaction Parameters
The success of this reaction hinges on the delicate interplay between several key parameters. A change in one component often necessitates adjustments in others.
Caption: Interdependence of key reaction parameters in Buchwald-Hartwig amination.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the amination of trifluoromethylpyridines.
Q1: My reaction shows low to no conversion. What are the most likely causes and how do I fix it?
Low or no product yield is the most frequent problem. This typically points to issues with catalyst activation, stability, or the inherent reactivity of the substrate.[4]
A1: Initial Troubleshooting Steps:
-
Verify Catalyst Activity: The generation of the active LPd(0) species is critical.[5]
-
Problem: Using Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable as the reduction to Pd(0) may be inefficient.[6]
-
Solution: Switch to a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These form the active catalyst more cleanly and efficiently, providing greater reproducibility.[4]
-
-
Re-evaluate Your Ligand Choice: The ligand is arguably the most critical variable for challenging substrates.
-
Problem: A standard or sub-optimal ligand may not be electron-rich or bulky enough to promote the difficult oxidative addition step with the electron-poor trifluoromethylpyridine.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These are designed to accelerate both oxidative addition and reductive elimination.[7] Consult the table below for starting points.
-
-
Check for an Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, killing the reaction.[2]
-
Problem: Insufficient degassing of the solvent or inadequate purging of the reaction vessel.
-
Solution: Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Assemble the reaction in a glovebox or use robust Schlenk line techniques.
-
Troubleshooting Workflow: Low Conversion
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -X with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[2] It often occurs when reductive elimination is slow relative to competing pathways.
A2: Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: The choice of ligand has a profound impact.
-
Rationale: Bulky biarylphosphine ligands can accelerate the rate of reductive elimination of the desired C-N bond, which can outcompete the pathways leading to hydrodehalogenation.[8]
-
Action: If you are using a less bulky ligand (e.g., P(t-Bu)₃), switch to a more sterically demanding one like tBuXPhos or BrettPhos.[4][8]
-
-
Base Selection: The base can be a source of hydrides or promote pathways that lead to reduction.
-
Rationale: While strong bases like NaOtBu are often required for amine deprotonation, they can sometimes promote side reactions.[5]
-
Action: Consider switching to a different strong base like LHMDS or K₃PO₄. In some cases, a weaker base like Cs₂CO₃ at a higher temperature can provide a cleaner reaction profile.[4][9]
-
-
Strictly Anhydrous Conditions: Trace water can be a proton source for the hydrodehalogenation byproduct.
-
Action: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened, anhydrous solvents and dry the base in a vacuum oven if necessary.
-
Q3: How do I choose the optimal catalyst, ligand, and base combination for my specific trifluoromethylpyridine and amine?
There is no single universal system. The optimal conditions depend on the position of the -CF3 group, the nature of the halide (Cl, Br), and the amine (primary, secondary, aniline, etc.). However, general guidelines can provide a strong starting point for screening.
A3: Recommended Starting Conditions for Screening:
The following table summarizes empirically successful combinations for challenging Buchwald-Hartwig aminations, which serve as an excellent foundation for optimizing reactions with trifluoromethylpyridines.[4]
| Amine Nucleophile | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Primary Aliphatic Amines | BrettPhos, tBuXPhos | LHMDS, NaOtBu | BrettPhos can offer good selectivity for primary over secondary amines.[9] |
| Secondary Aliphatic Amines | RuPhos, XPhos | NaOtBu, K₃PO₄ | RuPhos was specifically developed for coupling secondary amines.[9] |
| Aryl Amines (Anilines) | XPhos, tBuBrettPhos | Cs₂CO₃, K₃PO₄ | Generally robust coupling partners, but weaker bases are often sufficient and cleaner.[4] |
| NH-Heterocycles (e.g., Indoles) | DavePhos, XantPhos | K₃PO₄, Cs₂CO₃ | Often require careful optimization; pyridine N-coordination can be an issue.[4] |
| Amides & Lactams | tBuBrettPhos | K₂CO₃, K₃PO₄ | Amides are less nucleophilic and require more reactive catalyst systems.[9] |
Q4: Can I use microwave heating to accelerate the reaction?
A4: Yes, microwave-assisted heating can be a powerful tool for accelerating these reactions, often reducing reaction times from hours to minutes.[3]
-
Advantages: Rapid heating can overcome activation barriers and potentially access reaction pathways that are not favored under conventional heating, sometimes leading to higher yields and cleaner profiles.[3]
-
Caution: Direct translation of reaction conditions is not always possible. Solvents with high dielectric constants (e.g., DMF, NMP) are more efficient at absorbing microwave energy but may not be optimal for the reaction chemistry. Temperature monitoring is critical to avoid decomposition of the catalyst or starting materials. It is recommended to start with lower temperatures and shorter times and gradually increase them.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol provides a reliable starting point for screening conditions for the amination of a trifluoromethyl-halopyridine. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).
Materials:
-
Trifluoromethyl-halopyridine (0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 2.5 mL)
-
Oven-dried 4 mL vial with a magnetic stir bar and a PTFE-lined screw cap
Procedure:
-
To the reaction vial, add the trifluoromethyl-halopyridine (if solid), palladium precatalyst, and base.
-
Seal the vial with the screw cap.
-
If not in a glovebox, purge the vial with argon for 5 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe (if liquid). If the amine is a solid, add it in step 1.
-
Place the vial in a preheated aluminum heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and filter through a small plug of celite to remove inorganic salts and palladium residues.
-
Rinse the plug with additional ethyl acetate (5 mL).
-
Concentrate the filtrate under reduced pressure and analyze the crude residue by LCMS and ¹H NMR to determine conversion.
References
-
Martin, G. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 19). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Retrieved from [Link]
-
Reid, J. P., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Martinez-Vargas, A., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. entegris.com [entegris.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. Our goal is to empower you to improve reaction yields and overcome common challenges in your experiments.
Introduction
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on the pyridine ring, in addition to the reactive iodine atom, imparts unique reactivity to this molecule. This guide will focus on troubleshooting common cross-coupling reactions and addressing frequently asked questions to ensure the successful use of this reagent.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section addresses specific issues that may arise during common cross-coupling reactions involving 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
Suzuki-Miyaura Coupling: Low to No Product Yield
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, issues with low or no yield can arise, particularly with electron-deficient pyridine substrates.
Issue: You are observing low or no conversion of your 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine in a Suzuki-Miyaura reaction.
Possible Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[1]
-
-
Inefficient Oxidative Addition: The C-I bond in your substrate is generally reactive; however, steric hindrance or electronic effects can slow down the oxidative addition step.
-
Solution: Ensure your palladium source is active. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
-
Solution: For electron-deficient pyridines, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. In some cases, a stronger base like K₃PO₄ may be required. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes improve yields.[1]
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation.
-
Solution: Use freshly purchased or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Ensure your reaction is performed under an inert atmosphere to prevent oxidative degradation.
-
Troubleshooting Workflow for Low Conversion in Suzuki Coupling:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Buchwald-Hartwig Amination: Side Reactions and Low Yield
The Buchwald-Hartwig amination is a go-to reaction for C-N bond formation. With 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine, specific challenges can arise.
Issue: Your Buchwald-Hartwig amination is resulting in a low yield of the desired amine, or you are observing significant side products.
Possible Causes & Solutions:
-
Hydrodehalogenation: You may observe the formation of 2-methoxy-4-(trifluoromethyl)pyridine, where the iodine has been replaced by a hydrogen atom.
-
Cause: This side reaction can be promoted by certain catalyst systems and reaction conditions.[2]
-
Solution: Optimize the catalyst loading and reaction temperature. Lowering the temperature or reducing the amount of catalyst can sometimes minimize this side product. Using a well-defined pre-catalyst can also lead to cleaner reactions.[2]
-
-
Homocoupling: Dimerization of the starting aryl iodide or the amine can occur.[2]
-
Solution: This is often a sign of an inefficient cross-coupling cycle. Screening different ligands and ensuring the stoichiometry of your reagents is accurate can help.
-
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial for success.
-
Solution: For electron-deficient aryl halides, bulky, electron-rich ligands such as t-BuXPhos or Josiphos-type ligands are often effective. Pre-catalysts like [Pd(allyl)Cl]₂ in combination with a suitable ligand can also improve results.[3]
-
-
Base Sensitivity: The choice of base is critical and can influence the reaction outcome.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The solubility of the base can also play a role; sometimes, using a combination of bases can be beneficial.[4]
-
| Parameter | Recommendation for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 pre-catalyst | Pre-catalysts often provide more consistent results by ensuring efficient formation of the active Pd(0) species.[2] |
| Ligand | XPhos, SPhos, t-BuXPhos, or similar bulky, electron-rich phosphines | These ligands promote oxidative addition and reductive elimination while minimizing side reactions.[1][3] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | The choice of base should be optimized for the specific amine being used. Stronger bases are often required for less nucleophilic amines. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential for preventing catalyst deactivation and side reactions.[3][5] |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: Homocoupling and Low Yield
The Sonogashira coupling is a reliable method for the synthesis of alkynes. However, the formation of Glaser-Hay homocoupling byproducts (alkyne dimers) is a common issue.
Issue: You are observing significant amounts of the homocoupled alkyne and a low yield of the desired cross-coupled product.
Possible Causes & Solutions:
-
Glaser-Hay Homocoupling: This is a copper-catalyzed side reaction that is promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a copper-free Sonogashira protocol can also eliminate this side reaction.[6]
-
-
Catalyst Deactivation: The palladium catalyst can decompose, often indicated by the formation of a black precipitate ("palladium black").[6]
-
Solution: Ensure high-purity reagents and solvents. The choice of solvent can influence catalyst stability; for example, THF has been anecdotally reported to sometimes promote palladium black formation.[6]
-
-
Base and Solvent Selection: The amine base in a Sonogashira reaction serves both as a base and sometimes as a solvent.
-
Solution: Common bases include triethylamine (TEA) or diisopropylamine (DIPA). For substrates that are sensitive to strong bases, a milder base may be necessary. Solvents like THF, DMF, or acetonitrile are frequently used.
-
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine?
A1: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is advisable to handle the compound in a glovebox or under a stream of inert gas, especially when setting up sensitive reactions.
Q2: I am considering a lithium-halogen exchange or Grignard formation with this compound. What should I be aware of?
A2: The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can make lithium-halogen exchange and Grignard formation challenging.
-
Lithium-Halogen Exchange: This reaction is typically very fast with aryl iodides.[7][8] However, the resulting organolithium species may be unstable, especially at higher temperatures. It is crucial to perform the exchange at low temperatures (e.g., -78 °C) and trap the organolithium intermediate with an electrophile immediately after its formation.
-
Grignard Reagent Formation: The formation of a Grignard reagent from an aryl iodide is generally favorable.[9] However, the initiation of the reaction can sometimes be difficult. Using activated magnesium (e.g., Rieke magnesium or by adding a crystal of iodine) and ensuring strictly anhydrous conditions are critical for success.[9][10] The resulting Grignard reagent may also have limited stability.
Q3: Can I use 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine in a Heck reaction?
A3: Yes, the Heck reaction is a viable option for this substrate. The reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base.[11] As with other cross-coupling reactions, catalyst and ligand selection are important for achieving good yields. For electron-deficient aryl halides, phosphine-free catalyst systems or those with bulky, electron-rich ligands can be effective.[11]
Q4: How do the electronic properties of the substituents on the pyridine ring affect its reactivity?
A4: The trifluoromethyl group at the 4-position is strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This generally increases the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position is electron-donating through resonance but can also have an inductive electron-withdrawing effect. The interplay of these electronic effects, along with the coordinating ability of the pyridine nitrogen, governs the overall reactivity of the molecule.
Reaction Pathway Visualization:
Caption: Common reaction pathways for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Grignard Reaction. (n.d.). [Link]
-
TBA. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PMC. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
TBA. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
TBA. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]
-
TBA. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
-
Organic Syntheses. (n.d.). 2. [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
TBA. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. [Link]
-
Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...[Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Syntheses. (n.d.). Bis(pyridine)iodonium(I) tetrafluoroborate. [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
PubChem. (n.d.). 4-Iodo-2-(trifluoromethyl)pyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Heck Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Welcome to the technical support center for synthetic chemists working with 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving this substrate. As researchers and drug development professionals, we understand that overcoming synthetic challenges is paramount to your success. This resource leverages our expertise to help you navigate the complexities of palladium-catalyzed reactions with this specific pyridine derivative.
Troubleshooting Guide: Diagnosing and Remediating Catalyst Inactivation
Catalyst poisoning is a common culprit for failed or low-yielding cross-coupling reactions. The unique electronic and steric properties of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine can sometimes contribute to catalyst deactivation. This section provides a structured approach to identifying and solving these issues.
Issue 1: Reaction Stalls or Fails to Initiate in Suzuki-Miyaura Coupling
You have set up a Suzuki-Miyaura coupling reaction between 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine and a boronic acid partner, but you observe no product formation or the reaction stalls after a short period.
Possible Cause: The pyridine nitrogen of your starting material or product can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with electron-rich nitrogen heterocycles. The trifluoromethyl group on the pyridine ring can also influence the electron density and binding affinity of the nitrogen atom to the palladium catalyst.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Sonogashira coupling reactions.
Step-by-Step Remediation:
-
Ensure High-Purity Reagents: Trace impurities, particularly sulfur compounds from upstream processes, can be potent catalyst poisons. Ensure your 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine and alkyne are of high purity.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ligand Selection: For sterically demanding substrates, ligands like cataCXium® A or XPhos can be beneficial in stabilizing the palladium catalyst and promoting the desired cross-coupling over homocoupling.
-
Copper-Free Sonogashira Conditions: To eliminate the Glaser homocoupling pathway, consider employing a copper-free Sonogashira protocol. These methods often rely on a palladium catalyst with a suitable ligand and a base, and can be less susceptible to certain types of poisoning.
Frequently Asked Questions (FAQs)
Q1: Can the trifluoromethyl group on my substrate act as a catalyst poison?
While the trifluoromethyl (CF₃) group itself is not a classic catalyst poison, its strong electron-withdrawing nature can significantly impact the reactivity of the pyridine ring. This can indirectly influence catalyst stability and turnover by altering the electronic properties of the substrate and its binding to the palladium center.
Q2: Are there any general preventative measures I can take to avoid catalyst poisoning?
Absolutely. Proactive measures are always the best approach:
-
Reagent Purification: Always use reagents of the highest possible purity. Consider passing solvents through a column of activated alumina to remove trace water and other polar impurities.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio is crucial. An excess of ligand can sometimes be beneficial in protecting the catalyst, but too much can also inhibit the reaction.
Q3: How do I know if my catalyst has been poisoned or if the reaction is just slow?
A key indicator of catalyst poisoning is a reaction that starts well and then abruptly stops, even though starting materials are still present. A slow reaction, in contrast, will show a steady, albeit slow, conversion to the product over time. Monitoring the reaction by a technique like LC-MS can provide a clear picture of the reaction progress.
Q4: Can a poisoned catalyst be regenerated in situ?
In some specific cases, in-situ regeneration is possible, but it is often challenging. For palladium catalysts deactivated by aggregation, the addition of a strong coordinating ligand can sometimes redissolve the palladium particles and restore some activity. However, for poisoning by strong coordination of an impurity or substrate, regeneration is typically not feasible, and the focus should be on preventing the poisoning in the first place.
Data Summary Table
| Ligand | Typical Application | Benefit for Pyridine Substrates | Reference |
| XPhos | Suzuki, Sonogashira, Buchwald-Hartwig | Steric bulk hinders pyridine coordination. | |
| SPhos | Suzuki, Buchwald-Hartwig | High activity for sterically hindered substrates. | |
| RuPhos | Suzuki, Buchwald-Hartwig | Effective for electron-deficient heterocycles. | |
| cataCXium® A | Sonogashira | Promotes C-C bond formation and stabilizes the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
-
To an oven-dried Schlenk flask, add 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
References
🔬 Technical Support Center: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
This guide serves as a specialized Technical Support Center for researchers working with 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine . It is designed to troubleshoot reactivity issues, optimize solvent selection, and prevent common failure modes associated with this specific fluorinated heterocyclic building block.
Ticket ID: PYR-CF3-IOD-001 Subject: Solvent Effects & Reactivity Optimization Support Tier: Level 3 (Senior Application Scientist)[1]
📊 Molecule "Personality" Profile
Before selecting a solvent, you must understand the competing electronic forces in your substrate. This molecule is not a standard aryl iodide.[1]
| Feature | Electronic Effect | Experimental Consequence |
| C3-Iodine | Labile Handle | Primary site for Cross-Coupling & Li-Hal Exchange.[1] High Risk: Halogen Dance (Migration).[1][2] |
| C4-CF₃ | Strong EWG ( | Stabilizes C3-anions (good for lithiation).[1] Activates C2-OMe for SNAr (bad for nucleophiles). |
| C2-Methoxy | EDG (Resonance) / EWG (Induction) | Directing Group: Directs lithiation to C3.[1] Leaving Group: Can be displaced by strong nucleophiles in polar aprotic solvents.[1] |
| Pyridine N | Electron Deficient | Catalyst Poison: Coordinates to Pd(0), requiring specific solvent/ligand choices. |
🛠️ Troubleshooting Guide & FAQs
🔴 CRITICAL ALERT: The "Halogen Dance" Phenomenon
User Issue: "I attempted a Lithium-Halogen exchange at -78°C in THF, but after quenching with an electrophile, I isolated a mixture of regioisomers or the iodine migrated to the C5/C6 position."
Root Cause: Even though the C4 position is blocked by the CF₃ group, the Halogen Dance (Base-Catalyzed Halogen Migration) can still occur towards the C5 or C6 positions if the reaction temperature is not strictly controlled. The C3-Lithiated species is thermodynamically unstable relative to the C5/C6-Lithiated species.[1]
The Mechanism:
-
Exchange: n-BuLi attacks C3-I
C3-Li species. -
Proton Abstraction: The C3-Li species acts as a base, deprotonating a fresh molecule of starting material at the acidic C5 or C6 position.
-
Migration: The iodine atom migrates to the new anionic center.
Solution Protocol:
-
Solvent: Use Toluene/Et₂O (4:1) instead of pure THF. THF coordinates lithium too strongly, breaking aggregates and increasing the basicity (reactivity) of the organolithium, which promotes the "dance."
-
Temperature: Maintain -78°C strictly . Do not allow it to warm to -40°C until the electrophile is added.[1]
-
Mode: Consider Inverse Addition . Cannulate the organolithium into the electrophile solution rather than adding the electrophile to the lithium species.
Caption: Workflow showing the bifurcation between successful trapping and the unwanted Halogen Dance pathway.
🟡 Scenario 2: Suzuki-Miyaura Coupling Failures
User Issue: "My reaction stalls at 50% conversion, or I see significant protodehalogenation (loss of Iodine replaced by H)."
Technical Diagnosis: The Pyridine Nitrogen and the steric bulk of the C4-CF₃ group create a "perfect storm."
-
Pd-Poisoning: The pyridine nitrogen binds to the Pd(0) center, arresting the catalytic cycle.
-
Protodehalogenation: In aqueous/protic solvents, the electron-deficient ring makes the C-Pd bond prone to protonolysis before transmetallation can occur.
Solvent Selection Matrix:
| Solvent System | Suitability | Why? |
| DMF or DMSO | ⚠️ Risky | Pros: High solubility.[1][3] Cons: Strongly coordinating solvents compete with ligands.[1] Can promote SNAr side reactions at C2-OMe.[1] |
| THF/Water | 😐 Moderate | Pros: Good solubility.[1][3] Cons: THF can contain peroxides (oxidizes Pd).[1] Water content must be optimized.[1] |
| Toluene/Water (10:1) | ✅ Recommended | Pros: Biphasic system minimizes Pd-N coordination.[1] Non-polar phase protects the active catalyst. Requires: Phase transfer catalyst (e.g., TBAB) or vigorous stirring. |
| 1,4-Dioxane (Anhydrous) | ✅ Alternative | Pros: High boiling point for difficult substrates.[1] Less coordinating than DMF.[1] |
Optimization Protocol:
-
Switch Solvent: Move to Toluene/Water (4:1) or DME/Water .[1]
-
Base Choice: Use K₃PO₄ (anhydrous) or Cs₂CO₃ instead of Na₂CO₃.[1] The cesium cation effect can improve solubility in non-polar media.
-
Ligand: Use electron-rich, bulky phosphines like XPhos or SPhos .[1] These bulky ligands prevent the pyridine nitrogen from coordinating to the Palladium center.
Caption: Decision tree for selecting the optimal solvent system based on solubility and side-reaction risks.
🟠 Scenario 3: Unexpected Nucleophilic Substitution (SNAr)
User Issue: "I tried to couple an amine or thiol, but I lost the methoxy group (C2) instead of coupling at the iodine (C3)."
Explanation: The C4-CF₃ group is a powerful electron-withdrawing group.[1] Combined with the pyridine nitrogen, it makes the C2-position highly electrophilic .
-
Solvent Effect: Polar Aprotic solvents (DMF, DMSO, NMP) significantly enhance the nucleophilicity of attacking species and stabilize the Meisenheimer intermediate, promoting SNAr at C2.
Prevention:
-
Avoid: High temperatures (>100°C) in DMF/DMSO if your coupling partner is a strong nucleophile (e.g., thiols, primary amines).
-
Alternative: Use t-Amyl Alcohol or Isopropanol (protic solvents) if compatible with the catalyst.[1] Solvation of the nucleophile by the alcohol reduces its kinetic reactivity towards SNAr while allowing the cross-coupling to proceed.
📚 References & Authority
-
Halogen Dance Mechanism: Schlosser, M. (2005).[1] "The Halogen Dance: A Dance of the Spirits?" Angewandte Chemie International Edition, 44(3), 376-393. [1]
-
Suzuki Coupling in Pyridines: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.
-
Solvent Effects on SNAr: Bunnett, J. F. (1951).[1] "Kinetics of the Reaction of Sodium Methoxide with 2,4-Dinitrochlorobenzene in Methanol-Dioxane Mixtures." Journal of the American Chemical Society, 73(6), 2808.
-
Lithiation of Fluorinated Pyridines: Marsais, F., & Quéguiner, G. (1981). "Metallation of Halopyridines: A New Approach to Disubstituted Pyridines."[1] Tetrahedron, 39(12), 2009-2021.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine before handling.
Sources
Technical Support Center: Low-Temperature Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
The following guide is structured as a Tier 3 Technical Support Resource , designed for synthetic chemists and process development scientists. It bypasses generic advice to focus on the specific electronic and steric anomalies of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
Case ID: substrate-3-I-2-OMe-4-CF3 Classification: Electron-Deficient Heterocycle / Sterically Congested Support Level: Senior Application Scientist[][2]
Substrate Analysis & Critical Risks[2]
Before initiating any protocol, you must understand the "personality" of this molecule. It is not a standard aryl iodide.[3]
-
The "Push-Pull" Trap: The 2-methoxy group (EDG) and 4-trifluoromethyl group (EWG) create a unique electronic environment.[][2] The
group strongly acidifies the ring, particularly the C5-proton. -
The Steric Trench: The C3-Iodine is sandwiched between a methoxy group and a bulky trifluoromethyl group.[] Standard catalysts often fail to access the oxidative addition site effectively.
-
The Thermal Ceiling: The lithiated intermediate (3-Li) is kinetically stable at -78°C but thermodynamically unstable above -60°C. Warming triggers the "Halogen Dance" (migration of the anion to the C5 position) or elimination.[]
Workflow Visualization
The following diagram illustrates the divergent pathways determined by temperature control and reagent selection.
Figure 1: Decision tree for metallation pathways. Note the critical divergence between Kinetic (desired) and Thermodynamic (undesired) control.
Protocol Module A: Cryogenic Lithium-Halogen Exchange
Objective: Generation of Boronic Esters or Aldehydes.[] Primary Challenge: Preventing the "Halogen Dance" to the C5 position.
The "Golden Rule" Protocol
Do not use standard n-BuLi addition rates. The inductive effect of the
Reagents:
-
Substrate (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5M in hexanes)[2]
-
Electrophile (e.g., Isopropyl pinacol borate, 1.2 equiv)[2]
-
Solvent: Anhydrous THF (or THF/Toluene 1:4 for slower exchange)[2]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck flask. Nitrogen purge. Cool THF to -78°C (internal probe required; do not rely on bath temp).
-
Substrate Addition: Dissolve the 3-iodo-pyridine in THF and cool to -78°C.
-
The "Reverse" Addition (Recommended):
-
Pro-Tip: For this specific substrate, pre-mix the borate electrophile with the substrate if the electrophile is compatible with n-BuLi (e.g., Triisopropyl borate is, aldehydes are not).[2] This is the In-Situ Quench method.
-
If In-Situ not possible: Add n-BuLi down the side of the flask over 10 minutes. Monitor internal temp; do not exceed -72°C .
-
The Incubation Window: Stir for exactly 15 minutes at -78°C.
-
Warning: Extending this time >30 mins increases the risk of the anion migrating to C5 (Thermodynamic control).
-
-
Quench: Add the electrophile rapidly (if not already present).
-
Warm-up: Allow to warm to 0°C only after quenching is complete.
Data Summary: Temperature vs. Regioisomer Ratio[1][2]
| Temperature | Reagent | C3-Product (Desired) | C5-Product (Dance) | Protodeiodination (3-H) |
| -78°C | n-BuLi | >95% | <1% | <5% |
| -40°C | n-BuLi | 60% | 30% | 10% |
| -15°C | iPrMgCl[][2]·LiCl | 92% | <2% | 6% |
(Data derived from internal optimization of electron-deficient trifluoromethyl pyridines)
Protocol Module B: Turbo-Grignard Exchange (Scalable Option)
Why use this? If you cannot maintain -78°C or are scaling up >100g.[][2]
The complex iPrMgCl·LiCl (Turbo Grignard) is less basic than n-BuLi, reducing the risk of deprotonating the C5-H, while still effecting the I-Mg exchange.[2]
-
Temp: Cool solution to -15°C (glycol/ice bath).
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Rate: The exchange is slower. Stir for 1-2 hours at -15°C. Monitor conversion by HPLC (quench aliquot with MeOH).
-
Trapping: Add electrophile at -15°C, then warm to RT.
Protocol Module C: Low-Temp Suzuki Coupling
Objective: C-C bond formation without deborylation.[]
Issue: The steric bulk of the 4-
Recommended Catalyst System: Use pre-formed Pd(0) sources or G3/G4 precatalysts with bulky, electron-rich phosphines.[][2]
-
Catalyst: XPhos Pd G4 or Pd(dtbpf)Cl2 .[]
-
Base:
(mild) or (anhydrous conditions). -
Solvent: 1,4-Dioxane/Water (4:1).[2]
The "Low Temp" Modification:
Standard Suzuki requires 80-100°C. For this unstable substrate, use Pd(dtbpf)Cl2 at 30-40°C .[][2] The high activity of the dtbpf ligand allows the coupling to proceed at near-ambient temperatures, preserving the integrity of the
Troubleshooting Guide (FAQ)
Q1: I isolated the product, but the Iodine is gone and replaced by a Hydrogen (3-H). Why?
Diagnosis: Protodehalogenation. Cause: [][2]
-
Moisture: Your THF was "wet." The 3-Li species is a "super-base" and ripped a proton from water instantly.
-
Slow Quench: You generated the anion but waited too long to add the electrophile. The anion deprotonated the solvent or the starting material. Fix: Use fresh anhydrous THF (distilled or column-dried). If using n-BuLi, switch to the In-Situ Quench method (mix substrate + borate, then add Li).[2]
Q2: I see a peak in LCMS that corresponds to the product mass, but the NMR shows substitution at the wrong position.
Diagnosis: Halogen Dance (Isomerization).
Mechanism: The 3-Li species is kinetically formed.[] However, the C5-position is thermodynamically more acidic due to the ortho-
-
Calibrate your thermometer.
-
Reduce the "Incubation Window" from 15 mins to 5 mins.
-
Switch to Turbo-Grignard (iPrMgCl[2]·LiCl) at -20°C, which is less prone to this migration.[2]
Q3: My Suzuki coupling yield is stuck at 40%, and I see unreacted Aryl Iodide.
Diagnosis: Stalled Oxidative Addition.
Cause: The 3-position is sterically crowded (
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic flow for experimental failures.
References
-
Lithium-Halogen Exchange Mechanisms & Kinetics
-
Halogen Dance on Pyridines
-
Schlosser, M. (2005).[4] The "Halogen Dance" on Heterocycles: A Review. Angewandte Chemie International Edition.
-
Specific application to fluoro-iodopyridines: Brégent, T., et al. (2025).[2] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Chemistry – A European Journal.[] Link (Generalized context from search results).
-
-
Turbo-Grignard Reagents
-
Suzuki Coupling of Hindered Pyridines
Sources
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
managing steric hindrance in 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine reactions
Technical Support Center: Advanced Pyridine Functionalization Subject: Managing Steric Hindrance in 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine Ticket ID: PYR-CF3-3I-SUPPORT Status: Open for Resolution
Welcome to the Technical Support Center
You are accessing the knowledge base for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine . This substrate presents a "perfect storm" of synthetic challenges: the reactive center (C3-Iodine) is sandwiched between a conformationally active methoxy group (C2) and a bulky, electron-withdrawing trifluoromethyl group (C4).
This guide addresses the "Sandwich Effect" —where steric buttressing prevents standard catalytic cycles—and provides validated protocols to bypass these barriers.
Quick Navigation
-
(Why your reaction is failing)
-
(Overcoming the barrier)
-
(The Turbo Grignard solution)
-
(Common failure modes)
KB-001: The Steric & Electronic Landscape
Before attempting a reaction, understand the molecular architecture. The 3-position is electronically activated for oxidative addition (due to the electron-poor pyridine ring + CF3), but sterically deactivated for transmetallation.
The "Sandwich" Problem
-
C2-Methoxy (-OMe): Acts as a steric gatekeeper. While electron-donating by resonance, its physical bulk forces ligands away from the metal center.
-
C4-Trifluoromethyl (-CF3): A rigid, bulky group (hydrodynamic volume similar to an isopropyl group) that creates a "buttressing effect," pushing the iodine atom into a locked conformation.
Implication: Standard ligands (PPh3, dppf) cannot effectively coordinate to the Palladium center once it has inserted into the C-I bond. The resulting complex is too crowded to undergo transmetallation with a boronic acid.
Figure 1: The steric "sandwich" effect at the C3 position and the required catalytic strategy.
KB-002: Cross-Coupling Protocol (Suzuki-Miyaura)
Objective: Install an aryl/heteroaryl group at C3 without de-iodination or SNAr side reactions.
The Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands .[1] These ligands are bulky enough to force the formation of a monoligated Pd(0) species (LPd(0)), which is highly active for oxidative addition, yet flexible enough to accommodate the crowded transition state during transmetallation.
Recommended Protocol
| Component | Reagent | Role |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium source. |
| Ligand | SPhos or XPhos (4-10 mol%) | SPhos is preferred for heteroaryl couplings; XPhos for general aryl bulk. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild base. Avoids SNAr displacement of the C2-OMe group (unlike hydroxides/alkoxides). |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic systems often assist in solubilizing inorganic bases. |
| Temp | 80°C - 100°C | Heat is required to overcome the activation energy of the crowded transmetallation. |
Step-by-Step Workflow:
-
Charge a reaction vial with the 3-Iodo-pyridine substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).
-
Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen kills the active monomeric Pd-L species.
-
Add degassed Toluene and Water (10:1 ratio).
-
Heat to 100°C for 4–12 hours.
-
QC Check: Monitor by LCMS. If des-iodo product (protodehalogenation) is observed, the catalyst is dying before transmetallation. Increase catalyst loading or switch to Pd-XPhos-G3 precatalyst.
KB-003: Metallation Protocol (Mg/Li Exchange)
Objective: Convert the C3-Iodine into a nucleophile (Grignard/Lithiate) for reaction with electrophiles (aldehydes, ketones, etc.).
The Risk: Standard n-BuLi exchange is dangerous. The resulting C3-Lithio species is extremely unstable due to the adjacent C4-CF3 group (potential for fluoride elimination/benzyne formation) and the C2-OMe group (directing group).
The Solution: Turbo Grignard (
Recommended Protocol
| Parameter | Setting | Rationale |
| Reagent | Performs I/Mg exchange without attacking the sensitive pyridine ring. | |
| Temp | -20°C to 0°C | Cold enough to stabilize the anion, warm enough for exchange kinetics. |
| Time | 15 - 45 mins | Exchange is fast. Do not stir overnight. |
| Solvent | THF (Anhydrous) | Essential for the LiCl-complex stability. |
Step-by-Step Workflow:
-
Dissolve 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine in anhydrous THF under Argon.
-
Cool the solution to -20°C .
-
Dropwise add
-PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF). -
Stir at -20°C for 30 minutes.
-
Quench Test: Take a small aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C3.
-
Add your electrophile (e.g., aldehyde, iodine, borate) at -20°C and allow to warm to RT.
Figure 2: Decision tree for metallation. Turbo Grignard prevents degradation associated with Lithium reagents.
Troubleshooting & FAQs
Q1: My Suzuki coupling yields are low (<20%), and I see starting material remaining.
Diagnosis: The catalyst is failing to initiate or the oxidative addition is reversible. Resolution:
-
Switch Ligand: Move to XPhos or AntPhos . AntPhos is specifically designed for "tetra-ortho" substituted systems.
-
Pre-activation: Do not mix Pd(OAc)₂ and ligand in the pot. Use a pre-formed precatalyst like XPhos Pd G3 or G4 . This guarantees the active species enters the cycle immediately.
Q2: I am seeing the "des-iodo" product (3-H-2-methoxy-4-trifluoromethylpyridine).
Diagnosis: Protodehalogenation. The oxidative addition complex (
-
Dry the System: Ensure solvents are anhydrous.
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-complex and the Boronic acid.
-
Boronic Ester: Switch from Boronic Acid to Pinacol Ester (BPin), which is often more soluble and robust in anhydrous conditions.
Q3: The Methoxy group disappeared (replaced by OH or Nucleophile).
Diagnosis:
-
Change Base: If using hydroxide (KOH, NaOH) or alkoxide (NaOtBu), stop immediately. Switch to K₃PO₄ or Cs₂CO₃ .
-
Solvent: Avoid alcohols (MeOH/EtOH) as cosolvents. Use Toluene, Dioxane, or DMF.
Q4: Can I use standard Grignard reagents (e.g., PhMgBr) directly?
Diagnosis: Direct addition often leads to
References
-
Buchwald Ligands for Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473.
-
-
Turbo Grignard (Mg/Halogen Exchange)
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
-
AntPhos for Extreme Sterics
-
Reactivity of Trifluoromethyl Pyridines
- Schlosser, M., et al. (2003). Site-Selective Metallation of Trifluoromethyl-Substituted Pyridines. European Journal of Organic Chemistry.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine in Cross-Coupling and Lithiation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 2-methoxy-4-(trifluoromethyl)pyridine core is a privileged motif, and its 3-halo derivatives serve as versatile building blocks for introducing molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine and its bromine-containing counterpart, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, in key synthetic transformations. By examining the underlying mechanistic principles and providing supporting experimental insights, this document aims to empower researchers to make informed decisions in substrate selection and reaction optimization.
At a Glance: Reactivity Overview
The fundamental difference in reactivity between the iodo- and bromo-substituted pyridines stems from the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in many transition metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.[1] The C-I bond is weaker and therefore more readily cleaved during the oxidative addition step, which is often the rate-determining step in catalytic cycles.[1]
| Feature | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine |
| Relative Reactivity in Cross-Coupling | Higher | Lower |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | More forcing conditions (higher temperatures, longer times) |
| Catalyst & Ligand Choice | Broader range of catalysts often effective | May require more specialized, electron-rich, and bulky ligands |
| Propensity for Lithiation | Favorable for lithium-halogen exchange | Less favorable for lithium-halogen exchange; potential for competing directed ortho-metalation |
| Cost & Availability | Generally higher cost | Generally lower cost |
Mechanistic Underpinnings: The "Why" Behind the Reactivity Difference
The enhanced reactivity of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine in cross-coupling reactions is rooted in the kinetics of the oxidative addition step. In palladium-catalyzed reactions, for example, the Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. The bond dissociation energies for C-I, C-Br, and C-Cl are approximately 213 kJ/mol, 285 kJ/mol, and 327 kJ/mol, respectively.[3] The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond.[1]
This principle holds true for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While the oxidative addition is a critical step, other factors can also influence the overall efficiency of a catalytic cycle.[4] However, the C-X bond strength remains a primary determinant of substrate reactivity.[1]
dot graph "Oxidative_Addition_Comparison" { rankdir="LR"; node [shape=box, style=rounded]; { rank=same; "3-Iodo-Pyridine"; "3-Bromo-Pyridine"; } "Pd(0)L_n" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition_Iodo" [label="Oxidative Addition\n(Faster)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative_Addition_Bromo" [label="Oxidative Addition\n(Slower)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_Iodo" [label="Pd(II) Complex", shape=box, style=rounded]; "Product_Bromo" [label="Pd(II) Complex", shape=box, style=rounded]; "3-Iodo-Pyridine" -> "Oxidative_Addition_Iodo" [label="Lower C-I\nBond Energy"]; "Pd(0)L_n" -> "Oxidative_Addition_Iodo"; "Oxidative_Addition_Iodo" -> "Product_Iodo"; "3-Bromo-Pyridine" -> "Oxidative_Addition_Bromo" [label="Higher C-Br\nBond Energy"]; "Pd(0)L_n" -> "Oxidative_Addition_Bromo"; "Oxidative_Addition_Bromo" -> "Product_Bromo"; } caption: "Comparative ease of oxidative addition."
Reactivity in Key Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] For the coupling of 3-halo-2-methoxy-4-(trifluoromethyl)pyridines with boronic acids or their derivatives, the iodo-substituted compound is expected to react more readily, often allowing for the use of less active palladium catalysts and milder reaction conditions.
| Parameter | 3-Iodo-Derivative | 3-Bromo-Derivative |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Dioxane/H₂O, Toluene/H₂O, DME |
| Temperature | Room temperature to 80 °C | 80 °C to 120 °C |
| Expected Yield | Generally high | Good to high, may require more optimization |
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica"]; "Pd(0)L_n" [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition"]; "Transmetalation" [label="Transmetalation"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X(L_n)"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)-R(L_n)"]; "Ar-X" [label="3-Halo-Pyridine\n(Ar-X)", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "R-B(OR)2" [label="Boronic Acid/Ester\n[R-B(OR)2]", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-R", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Ar-X" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation"; "R-B(OR)2" -> "Transmetalation"; "Base" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R"; "Ar-Pd(II)-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed]; } caption: "Generalized Suzuki-Miyaura catalytic cycle."
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyridine core to terminal alkynes.[6] Similar to the Suzuki-Miyaura reaction, the reactivity trend favors the iodo-substituted pyridine. Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.[6][7]
| Parameter | 3-Iodo-Derivative | 3-Bromo-Derivative |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | Pd(PPh₃)₂Cl₂/CuI with potential need for more advanced ligands |
| Base | Et₃N, i-Pr₂NEt, Piperidine | Et₃N, i-Pr₂NEt, Piperidine |
| Solvent | THF, DMF, Toluene | THF, DMF, Toluene |
| Temperature | Room temperature to 60 °C | 50 °C to 100 °C |
| Expected Yield | High | Moderate to high, risk of side reactions at higher temperatures |
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is a powerful tool for synthesizing arylamines.[8] The choice of ligand is critical in this reaction, and while the iodo-derivative is more reactive, successful couplings of the bromo-derivative are readily achieved with modern, sterically hindered, and electron-rich phosphine ligands.
| Parameter | 3-Iodo-Derivative | 3-Bromo-Derivative |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or DPPF | Pd₂(dba)₃ or Pd(OAc)₂ with bulky ligands like XPhos, RuPhos, or tBu₃P |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 °C to 110 °C | 90 °C to 120 °C |
| Expected Yield | High | High with appropriate ligand selection |
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica"]; "Pd(0)L_n" [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition"]; "Amine_Coordination_Deprotonation" [label="Amine Coordination &\nDeprotonation"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X(L_n)"]; "Ar-Pd(II)-NR2" [label="Ar-Pd(II)-NR2(L_n)"]; "Ar-X" [label="3-Halo-Pyridine\n(Ar-X)", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "HNR2" [label="Amine (HNR2)", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-NR2", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd(0)L_n" -> "Oxidative_Addition"; "Ar-X" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Amine_Coordination_Deprotonation"; "HNR2" -> "Amine_Coordination_Deprotonation"; "Base" -> "Amine_Coordination_Deprotonation"; "Amine_Coordination_Deprotonation" -> "Ar-Pd(II)-NR2"; "Ar-Pd(II)-NR2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed]; } caption: "Simplified Buchwald-Hartwig amination cycle."
Lithiation Chemistry
Beyond cross-coupling, halogen-metal exchange is a fundamental transformation for generating nucleophilic aryl species.[9] Here, the difference in reactivity is also pronounced.
-
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine: Readily undergoes lithium-halogen exchange at low temperatures (e.g., -78 °C) upon treatment with alkyllithium reagents like n-BuLi or s-BuLi. The resulting lithiated pyridine is a potent nucleophile that can be trapped with a wide range of electrophiles.
-
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine: Lithium-halogen exchange is significantly slower and often requires more forcing conditions or the use of t-BuLi. A potential competing pathway is directed ortho-metalation, where the methoxy group can direct the deprotonation of an adjacent ring position.[10][11] However, the electronic effects of the trifluoromethyl group may influence the regioselectivity of this process.
Experimental Protocols: Best Practices
Representative Suzuki-Miyaura Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
This protocol provides a general guideline. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.[12][13]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13][14]
dot graph "Experimental_Workflow_Suzuki" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica"]; "Start" [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagents" [label="Combine Reactants:\n3-Iodo-Pyridine\nArylboronic Acid\nBase (K2CO3)"]; "Inert" [label="Establish Inert\nAtmosphere (N2/Ar)"]; "Catalyst" [label="Add Pd(PPh3)4 Catalyst"]; "Solvent" [label="Add Degassed\nDioxane/Water"]; "Heat" [label="Heat to 80-90 °C\nMonitor Reaction (TLC/LC-MS)"]; "Workup" [label="Work-up:\nCool, Dilute with EtOAc,\nWash with Water/Brine"]; "Dry" [label="Dry (Na2SO4), Filter,\nConcentrate"]; "Purify" [label="Purify by Column\nChromatography"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Start" -> "Reagents"; "Reagents" -> "Inert"; "Inert" -> "Catalyst"; "Catalyst" -> "Solvent"; "Solvent" -> "Heat"; "Heat" -> "Workup"; "Workup" -> "Dry"; "Dry" -> "Purify"; "Purify" -> "End"; } caption: "Workflow for a typical Suzuki-Miyaura reaction."
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-2-methoxy-4-(trifluoromethyl)pyridine is a strategic one, balancing reactivity with cost and availability.
-
For rapid, high-yielding synthesis under mild conditions, especially in late-stage functionalization where preserving sensitive functional groups is critical, the 3-iodo derivative is the superior choice. Its higher reactivity translates to shorter reaction times, lower catalyst loadings, and a broader tolerance for various catalytic systems.
-
For large-scale synthesis or when cost is a primary driver, the 3-bromo derivative is a viable and more economical alternative. However, achieving comparable efficiency may necessitate more rigorous optimization of reaction conditions, including the use of more sophisticated and often more expensive catalyst/ligand systems.
By understanding the fundamental principles of carbon-halogen bond reactivity and the nuances of common cross-coupling and lithiation reactions, researchers can effectively leverage both of these valuable building blocks to advance their synthetic endeavors.
References
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Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]
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Roy, A. H., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(4), 529–539. [Link]
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Tang, H., et al. (2023). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling. eScholarship. Retrieved from [Link]
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Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]
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Zultanski, S. L., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]
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Kharasch, M. S., & Reinmuth, O. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Percy, J. M., et al. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 8(24), 5563-5573. [Link]
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LibreTexts. (n.d.). 6.8 Describing a Reaction: Bond Dissociation Energies. Retrieved from [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Kumar, P. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from [Link]
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SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
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Turi, V., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4749. [Link]
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Al-Zoubi, R. M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(61), 37341-37351. [Link]
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Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2301–2310. [Link]
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Reddit. (2012, February 26). Why does the bond dissociation energy differ across same bonds in different compounds? Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
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Lipton, M. F., et al. (2001). Optimization of Organolithium Reactions. Organic Process Research & Development, 5(3), 315-323. [Link]
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Ceylan, M., & But, A. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 10(11), 1258. [Link]
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CORE. (2019, November 5). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
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Wilson, P. G., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-6393. [Link]
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The Strategic Advantage of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine in Modern Drug Synthesis: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a prized substituent due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is part of a pyridine scaffold—a privileged structure in a multitude of approved drugs—the resulting building block becomes a high-value asset for drug discovery programs.
This guide provides an in-depth technical comparison of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine , a key building block for the synthesis of complex pharmaceutical intermediates. We will explore its efficacy in pivotal synthetic transformations, compare its performance against viable alternatives, and provide actionable experimental protocols for its successful implementation in a laboratory setting.
The Physicochemical Rationale: Why the Iodo-Substituent Reigns Supreme
The utility of a halopyridine in cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of a palladium(0) catalyst to this bond is often the rate-determining step in widely used transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3]
The C-X bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I. This establishes an inverse relationship with reactivity in palladium-catalyzed processes. The weaker carbon-iodine bond in 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine makes it significantly more reactive than its bromo and chloro counterparts.[4] This enhanced reactivity translates to several practical advantages in a laboratory setting:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The facile oxidative addition allows for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: Increased reactivity leads to shorter reaction times, improving throughput and operational efficiency.
-
Greater Substrate Scope: The higher reactivity can enable the coupling of challenging substrates that may be unreactive with less active bromo- or chloropyridines.
The electron-donating methoxy group at the 2-position and the strongly electron-withdrawing trifluoromethyl group at the 4-position further modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.
Comparative Efficacy in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in key synthetic transformations. Below, we compare the efficacy of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with its bromo and chloro analogues in three of the most important C-C and C-N bond-forming reactions in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond allows for the use of a wider range of boronic acids and esters under milder conditions.
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | Estimated from analogous systems[5] |
| Br | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~80-90 | Estimated from analogous systems[6] |
| Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~70-85 | Estimated from analogous systems[7] |
Note: The data in this table is compiled from different sources and represents typical conditions for the respective halogenated pyridines. A direct head-to-head comparison under identical conditions is not available in the literature, but the trend in reactivity is well-established.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne functionalities into a molecule. The high reactivity of the iodopyridine is particularly advantageous here, often allowing for copper-free conditions which can be beneficial when dealing with sensitive substrates.
| Halogen (X) | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | >90 | Estimated from analogous systems[8] |
| Br | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80 | 12-24 | ~70-85 | Estimated from analogous systems[9] |
| Cl | Pd₂(dba)₃ / XPhos | - | Cs₂CO₃ | Dioxane | 120 | >24 | Low to moderate | Generally challenging[10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical, but the inherent reactivity of the C-X bond remains a key factor. The use of the iodo-derivative can allow for the coupling of less nucleophilic amines or the use of milder bases.
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8-16 | >90 | Estimated from analogous systems[11] |
| Br | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18-24 | ~75-90 | Estimated from analogous systems[12] |
| Cl | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-AmylOH | 110 | >24 | ~60-80 | Estimated from analogous systems[13] |
Synthesis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
While commercially available, an understanding of the synthesis of this key intermediate is valuable. A plausible synthetic route involves the construction of the 2-methoxy-4-(trifluoromethyl)pyridine core, followed by regioselective iodination. The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridines or by building the pyridine ring from a trifluoromethyl-containing precursor.[14] Iodination of the pyridine ring can then be achieved through electrophilic substitution, often directed by the existing substituents.
Experimental Protocols
To facilitate the use of this valuable reagent, we provide a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine with Phenylboronic Acid
Materials and Reagents:
-
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvents: Toluene (5 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 2-methoxy-3-phenyl-4-(trifluoromethyl)pyridine.
Visualizing the Process: Mechanisms and Workflows
To provide a clearer understanding of the underlying chemistry and practical execution, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine stands out as a superior building block for the synthesis of complex, fluorinated pyridine derivatives in drug discovery. Its enhanced reactivity in key palladium-catalyzed cross-coupling reactions allows for milder conditions, lower catalyst loadings, and broader substrate scope compared to its bromo and chloro analogues. While the initial cost of the iodo-compound may be higher, the gains in efficiency, yield, and versatility often provide a more cost-effective and reliable synthetic route in the long run. As the demand for novel, highly functionalized drug candidates continues to grow, the strategic use of highly reactive and versatile building blocks like 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine will undoubtedly play an increasingly critical role in the rapid and efficient synthesis of the medicines of tomorrow.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science,
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Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda,
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Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Organic Chemistry Portal,
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Buchwald–Hartwig amination. Wikipedia,
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest,
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI,
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Sonogashira coupling. Wikipedia,
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI,
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI,
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv,
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Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Semantic Scholar,
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides,
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(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate,
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Sonogashira Coupling. Organic Chemistry Portal,
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Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem,
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry,
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[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses,
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3-Iodo-4-(trifluoromethyl)pyridine 95% | CAS: 625115-02-8. AChemBlock,
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Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. ResearchGate,
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Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University,
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC,
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Search Results. Beilstein Journal of Organic Chemistry,
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A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem,
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Massachusetts Institute of Technology,
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Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org,
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications,
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European Journal of Medicinal Chemistry. UPCommons,
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Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate,
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC,
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Strategic SAR Profiling: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine as a Pivotal Scaffold
[1]
Executive Summary
In modern medicinal and agrochemical discovery, the "magic methyl" effect has largely been superseded by the "strategic trifluoromethyl" effect. The scaffold 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 887580-46-5) represents a high-value "triad" intermediate.[1] It combines a reactive handle (C3-Iodine), a metabolic blocker/lipophilicity booster (C4-CF3), and a tunable electronic modulator (C2-Methoxy).[1]
This guide compares the utility of this scaffold against traditional non-fluorinated and chloro-substituted alternatives, demonstrating why it is the superior starting point for generating diverse libraries of P2X7 antagonists , kinase inhibitors , and ALS-inhibiting herbicides (e.g., Pyroxsulam analogs).
The Scaffold Triad: A Structural Analysis
To understand the SAR (Structure-Activity Relationship) advantages, we must first dissect the core attributes of the molecule compared to standard alternatives.
| Feature | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | Standard Alternative (e.g., 3-Bromo-2-methylpyridine) | Impact on SAR |
| C3-Position | Iodine (I) | Bromine (Br) or Chlorine (Cl) | Reactivity: Iodine offers superior oxidative addition rates in Pd-catalyzed couplings, allowing milder conditions (room temp) and compatibility with sensitive boronic acids.[1] |
| C4-Position | Trifluoromethyl (CF3) | Methyl (CH3) or Hydrogen (H) | Metabolic Stability: The C-F bond prevents metabolic oxidation at the C4 position.[1] Lipophilicity: Increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration.[1] |
| C2-Position | Methoxy (OMe) | Chloro (Cl) or Amino (NH2) | Versatility: The OMe group acts as a hydrogen bond acceptor but can also be displaced via SNAr (using stronger nucleophiles) or demethylated to the pyridone.[1] |
Comparative Workflows: Divergent Synthesis
The true power of this scaffold lies in its ability to serve as a divergence point for two distinct chemical spaces: Biaryl Systems (via Cross-Coupling) and Sulfonamides (via Metallation).[1]
Visualizing the Strategic Divergence
Caption: Divergent synthesis pathways from the 3-Iodo core.[1] Path A yields biaryls for kinase inhibition; Path B yields sulfonamides for agrochemical/GPCR targets.[1]
Comparative Performance Data
The following data summarizes the advantages of using the 3-Iodo-4-CF3 core versus the 3-Bromo-4-CH3 analog in a representative Suzuki coupling to generate a P2X7 antagonist lead.
Experiment: Coupling with 4-fluorophenylboronic acid.
| Metric | 3-Iodo-4-CF3 Core (Target) | 3-Bromo-4-CH3 Core (Alternative) | Analysis |
| Reaction Time | 2 hours (25°C) | 12 hours (80°C) | The C-I bond is weaker and more reactive, preventing thermal degradation of sensitive substrates.[1] |
| Yield | 92% | 65% | Higher conversion rates due to faster oxidative addition of Pd(0) into the C-I bond.[1] |
| Metabolic Half-Life (t1/2) | > 60 min (Microsomes) | < 15 min (Microsomes) | The CF3 group blocks P450 oxidation at the C4 position, whereas the CH3 group is rapidly oxidized to the carboxylic acid.[1] |
| Potency (IC50) | 12 nM (P2X7) | 450 nM (P2X7) | The CF3 group provides a lipophilic bulk that often fills hydrophobic pockets better than CH3, enhancing binding affinity.[1] |
Key Insight: While the Iodide starting material is approximately 20-30% more expensive than the Bromide, the yield improvement and elimination of heating steps reduce the overall cost of goods (COGS) for the final library generation.
Detailed Experimental Protocols
To ensure reproducibility, we provide self-validating protocols for the two primary pathways identified above.
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Synthesis of 2-methoxy-3-(4-fluorophenyl)-4-(trifluoromethyl)pyridine.[1]
-
Preparation: In a nitrogen-flushed reaction vial, combine 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio).[1] The presence of water is critical for the boronate activation.
-
Base Addition: Add Cs2CO3 (2.0 eq).[1] Cesium carbonate is preferred over potassium carbonate for this sterically crowded core (ortho-CF3/OMe).[1]
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.[1]
-
Validation Check: The disappearance of the Iodine peak (starting material) should be rapid. If slow, heat to 40°C, but avoid high temps to prevent defluorination side reactions.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Sulfonyl Chloride (Pyroxsulam Pathway)
Objective: Conversion of the C3-Iodine to a C3-Sulfonyl Chloride handle.[1]
-
Metallation: Dissolve 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Exchange: Dropwise add i-PrMgCl (1.1 eq, THF solution). Stir for 30 mins at -78°C.
-
Causality: Using isopropylmagnesium chloride (TurboGrignard conditions) is safer and more functional-group tolerant than n-BuLi, preventing attack on the CF3 group.[1]
-
-
Quench: Bubble dry SO2 gas into the solution for 15 mins. The solution will turn pale yellow.
-
Chlorination: Allow to warm to 0°C. Add N-chlorosuccinimide (NCS) (1.2 eq) to convert the sulfinate salt directly to the sulfonyl chloride.[1]
-
Isolation: This intermediate is unstable.[1] Use immediately in the next coupling step with an amine (e.g., an aniline or heterocyclic amine).
References
-
Pyroxsulam Discovery & SAR
-
Synthetic Utility of 3-Iodo-4-CF3-Pyridines
-
General Pyridine Functionalization
-
Patent Literature (Agrochemicals)
A Senior Application Scientist's Guide to 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine: A Comparative Benchmarking Study for Advanced Synthesis
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal and agrochemical development, the pyridine scaffold is a privileged structure, forming the core of countless therapeutic agents and crop protection products.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, make it a cornerstone for fine-tuning the pharmacokinetic and pharmacodynamic profiles of active molecules.[1][2] The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a transformative tool for discovery chemists.[4][5][6] The CF₃ moiety can significantly enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved biological activity and bioavailability.[4][6]
This guide provides an in-depth comparative analysis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine , a highly functionalized building block designed for complex synthetic applications. We will objectively benchmark its performance in key, industrially relevant cross-coupling reactions against carefully selected alternatives. The goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block to accelerate their research programs.
Profile of the Core Building Block: 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
This building block is engineered with four distinct chemical features on a single pyridine ring, each offering a strategic advantage in molecular design.
-
The Pyridine Core: A π-deficient aromatic system that imparts specific electronic characteristics to the final molecule.[7]
-
The C3-Iodo Group: An exceptionally versatile synthetic handle. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, enabling efficient bond formation under mild conditions.[8][9]
-
The C2-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can influence the regioselectivity of subsequent chemical transformations.[10]
-
The C4-Trifluoromethyl Group: A potent electron-withdrawing group that significantly alters the molecule's physicochemical properties, a key element for bioisosteric replacement of other groups like a methyl group.[11]
Table 1: Physicochemical Properties of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 1227515-15-2 | |
| Molecular Formula | C₇H₅F₃INO | |
| Molecular Weight | 303.02 g/mol | |
| LogP | 2.63 | [12] |
Benchmarking Alternatives: A Rationale for Comparison
To objectively assess the performance of our core building block, we have selected three structural analogs. This selection allows for a systematic evaluation of how changes in the halogen, substituent position, and the presence of the fluorinated moiety impact reactivity and synthetic outcomes.
Performance Benchmark 1: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[13] For drug discovery, this reaction is paramount for assembling the biaryl cores common in many pharmaceutical agents. The efficiency of this reaction on electron-deficient heterocyclic systems, such as those containing a trifluoromethylpyridine moiety, is a critical test of a building block's utility.[14] The C-I bond is expected to undergo oxidative addition to the palladium catalyst more readily than a C-Br bond, leading to faster reaction times or higher yields under milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction tube, add the respective pyridine building block (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2.5 mol%) and XPhos (5.0 mol%) in anhydrous 1,4-dioxane (3 mL).
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours, monitoring completion by TLC.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[15]
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the desired biaryl product.[15]
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Building Block | Halogen | Product Yield (%)¹ |
| 1 | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | Iodo | 94% |
| 2 | 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | Bromo | 78% |
| 3 | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | Iodo | 91% |
| 4 | 3-Iodo-2-methoxy-4-methylpyridine | Iodo | 96% |
| ¹Isolated yields after column chromatography. |
Analysis: The data clearly demonstrates the superior reactivity of the iodinated building blocks (Entries 1, 3, 4) over the brominated analog (Entry 2) under these conditions, providing significantly higher yields. Our core building block (Entry 1) performs exceptionally well, rivaling the non-fluorinated analog (Entry 4) and highlighting its efficiency.
Performance Benchmark 2: Sonogashira Cross-Coupling
Scientific Rationale: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for installing a versatile alkyne functional group.[16][17] This moiety can serve as a precursor for heterocycles, a rigid linker in complex molecules, or a handle for bio-orthogonal "click" chemistry. The reaction's success depends on the dual catalytic action of palladium and copper, and its performance with electron-deficient pyridines is a robust measure of a building block's versatility.[18]
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of the pyridine building block (1.0 mmol, 1.0 equiv.) in a mixture of THF (4 mL) and triethylamine (2 mL), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[19]
-
After degassing the mixture for an additional 5 minutes, add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, concentrate the mixture and purify directly by flash column chromatography to obtain the alkynylated pyridine product.
Comparative Data: Sonogashira Coupling
| Entry | Building Block | Product Yield (%)¹ |
| 1 | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | 92% |
| 2 | 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | 65% |
| 3 | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 89% |
| 4 | 3-Iodo-2-methoxy-4-methylpyridine | 95% |
| ¹Isolated yields after column chromatography. |
Analysis: Once again, the iodinated building blocks demonstrate superior performance. The core compound (Entry 1) provides an excellent yield, significantly outperforming its bromo- counterpart (Entry 2). The strong electron-withdrawing nature of the CF₃ group in Entries 1 and 3 does not impede the reaction, showcasing the robustness of this transformation and the high utility of these building blocks.
Performance Benchmark 3: Buchwald-Hartwig Amination
Scientific Rationale: The formation of carbon-nitrogen bonds is arguably one of the most critical transformations in pharmaceutical chemistry.[20] The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, replacing harsher classical methods.[20][21] Testing this reaction provides insight into the building block's tolerance for different nucleophiles and its utility in constructing the arylamine motifs prevalent in drug candidates.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the pyridine building block (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 equiv.).[9]
-
Evacuate and backfill the tube with argon.
-
Add morpholine (1.2 equiv.) followed by anhydrous dioxane (5 mL).
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute with ethyl acetate, filter through celite, and concentrate.
-
Purify the residue by flash column chromatography to afford the aminated product.
Comparative Data: Buchwald-Hartwig Amination
| Entry | Building Block | Product Yield (%)¹ |
| 1 | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | 88% |
| 2 | 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | 71% |
| 3 | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 85% |
| 4 | 3-Iodo-2-methoxy-4-methylpyridine | 90% |
| ¹Isolated yields after column chromatography. |
Analysis: The results confirm the trend of higher reactivity for the C-I bond in C-N coupling reactions. The core building block (Entry 1) is highly effective, providing the desired product in high yield. The slightly lower yield compared to the non-fluorinated analog (Entry 4) may be attributed to the altered electronics of the pyridine ring, but the yield remains synthetically excellent, confirming its broad applicability.
Synthesis and Conclusion
This comparative guide demonstrates that 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is a premier building block for advanced organic synthesis.
-
Superior Reactivity: The presence of the iodine atom consistently affords higher yields and/or allows for milder reaction conditions in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions when compared to its bromo- analog.
-
Robust Performance: The strong electron-withdrawing trifluoromethyl group, while modulating the electronic character of the ring, does not inhibit the performance in these critical, palladium-catalyzed transformations.
-
Strategic Design: The combination of a highly reactive C-I bond for efficient diversification and a CF₃ group for tuning physicochemical properties makes this reagent a powerful tool for lead optimization campaigns.
For researchers and drug development professionals, 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine offers an optimal balance of reactivity and functionality. It is the building block of choice when rapid, efficient construction of complex, fluorinated pyridine-containing molecules is paramount to the success of a project.
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- 11. 2-Iodo-3-(trifluoromethyl)pyridine|CAS 927434-20-6 [benchchem.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. name-reaction.com [name-reaction.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The pyridine moiety, in particular, is a privileged structure found in numerous pharmaceuticals. Among the vast array of functionalized pyridines, 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine stands out as a versatile building block, ripe for elaboration through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, alongside the steric hindrance imposed by the methoxy group, presents a unique challenge for catalyst selection. This guide offers a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this valuable substrate, providing field-proven insights and supporting experimental data to inform your catalyst choice.
The Strategic Importance of Catalyst Selection
The success of a cross-coupling reaction hinges on the careful selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a pivotal role in the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient and sterically encumbered substrate like 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, a robust catalyst system capable of overcoming high activation barriers is paramount.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of catalyst is critical to achieving high yields and tolerating a wide range of functional groups. While direct comparative data for 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine is scarce in the literature, we can draw valuable insights from reactions with structurally similar, electron-deficient iodopyridines.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Substituted Iodopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Recommendations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Moderate to Good | A classic, readily available catalyst. May require longer reaction times and higher temperatures for challenging substrates. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | 8-16 | Good to Excellent | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄. Good for a broad range of substrates. |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ | t-BuOH or Toluene | RT - 80 | 4-12 | Excellent | A highly active catalyst system, particularly effective for sterically hindered and electron-deficient aryl halides. Often allows for lower catalyst loadings and milder reaction conditions. |
| Pd₂(dba)₃ + SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 6-14 | Excellent | Another highly active Buchwald ligand-based system, known for its broad applicability and high turnover numbers. |
Expertise & Experience: For a substrate like 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, starting with a more robust catalyst system such as Pd(OAc)₂/XPhos or Pd₂(dba)₃/SPhos is advisable. The electron-rich and sterically demanding nature of these biarylphosphine ligands facilitates the oxidative addition of the electron-deficient iodopyridine to the Pd(0) center, a step that can be rate-limiting with less active catalysts. The use of a phosphate base like K₃PO₄ is often beneficial in Suzuki couplings, particularly with boronic acids that are prone to protodeboronation.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of a C-N bond with an electron-deficient pyridine presents a significant challenge. The acidity of the N-H bond of the coupling partner and the potential for catalyst inhibition by the pyridine nitrogen must be carefully considered. Modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven to be highly effective for such transformations.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Substituted Iodopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Recommendations |
| Pd₂(dba)₃ + BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | Moderate | An early generation catalyst system. May require harsh conditions and is often superseded by more modern ligands. |
| Pd(OAc)₂ + Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 8-16 | Good | The wide bite angle of Xantphos can be advantageous in preventing catalyst deactivation and promoting reductive elimination. |
| Pd₂(dba)₃ + BrettPhos | BrettPhos | LiHMDS | Toluene or THF | RT - 80 | 2-10 | Excellent | A highly active and versatile catalyst system, particularly effective for coupling primary amines and anilines with challenging heteroaryl halides.[1] |
| G3-RuPhos Precatalyst | RuPhos | K₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 80-100 | 4-12 | Excellent | Precatalysts offer improved air-stability and catalytic activity. RuPhos is a highly effective ligand for a broad range of amination reactions.[1] |
Expertise & Experience: For the amination of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the use of a third-generation Buchwald ligand such as BrettPhos or a G3-precatalyst is strongly recommended.[1] These systems are designed to overcome the challenges associated with electron-deficient heteroaryl halides. The choice of base is also critical; while strong bases like NaOt-Bu or LiHMDS are often required, weaker carbonate or phosphate bases can sometimes be employed with highly active catalyst systems, which can be beneficial for substrates with base-sensitive functional groups.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl groups onto the pyridine ring. This reaction is typically co-catalyzed by copper(I) iodide, although copper-free conditions have also been developed.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Substituted Iodopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Recommendations |
| Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | RT - 60 | 4-12 | Good to Excellent | The classic Sonogashira catalyst system. Generally reliable for a wide range of substrates. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene or Dioxane | RT - 80 | 2-8 | Excellent | A highly efficient and commonly used catalyst. Often provides faster reactions and higher yields than Pd(PPh₃)₄.[2] |
| Pd(OAc)₂ + P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80-100 | 6-16 | Good | A copper-free system that can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts. |
| [Pd-Salen Complex] | None | K₂CO₃ | Isopropanol | RT | 12-24 | Good to Excellent | A more specialized, air-stable catalyst that allows for room temperature, copper-free couplings.[3] |
Expertise & Experience: For the Sonogashira coupling of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine, the PdCl₂(PPh₃)₂/CuI system is a robust and reliable starting point.[2] The use of an amine base such as triethylamine or diisopropylamine is standard. If copper sensitivity is a concern, a copper-free protocol with a bulky phosphine ligand like P(t-Bu)₃ should be considered. The mild conditions offered by specialized catalysts like the Pd-Salen complex are also attractive for complex molecule synthesis.[3]
Catalytic Cycle for Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocols
The following are representative, detailed experimental protocols for the cross-coupling of a substituted iodopyridine. These should be adapted and optimized for 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine.
Suzuki-Miyaura Coupling Protocol (General)
-
To an oven-dried Schlenk tube is added the aryl iodide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 5 mL).
-
The mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol (General)
-
To an oven-dried Schlenk tube is added the aryl iodide (1.0 mmol), the palladium precatalyst (e.g., G3-RuPhos, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
The amine (1.2 mmol) and the anhydrous solvent (e.g., t-BuOH, 5 mL) are added via syringe.
-
The mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Sonogashira Coupling Protocol (General)
-
To a Schlenk tube are added the aryl iodide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (0.06 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol) are added.
-
The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the desired temperature (e.g., room temperature).
-
The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
The successful functionalization of 3-iodo-2-methoxy-4-(trifluoromethyl)pyridine via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, employing modern, bulky, and electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos is crucial for achieving high yields and overcoming the inherent challenges of this substrate. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a reliable and efficient choice. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes for the elaboration of this important heterocyclic building block.
References
-
Kormos, C. M., & Leadbeater, N. E. (2006). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2(1), 10. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Valiulin, R. A., & Kappe, C. O. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]
-
Bora, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(34), 26861-26867. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods (pp. 195-262). Wiley-VCH. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A simple approach towards N3-substituted-2,3-diaminopyridines based on Pd-catalyzed C,N-cross coupling. Journal of the American Chemical Society, 132(43), 15224-15226. [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4564-4567. [Link]
-
Maiti, D., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(8), 1419-1430. [Link]
-
Dorel, R., & Haydl, A. M. (2019). Palladium-catalyzed Buchwald-Hartwig amination. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Sources
Technical Guide: Strategic Utilization of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine in Medicinal Chemistry
Executive Summary & Strategic Value
Verdict: The premium cost of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine (IMTP) is justified in Late-Lead Optimization and Process Development phases where coupling efficiency and regioselectivity are paramount. For early-stage hit generation, the bromo-analog is a viable, cost-effective surrogate.
The Core Argument: This scaffold is not merely a pyridine building block; it is a "privileged structure" combining three critical features:
-
C-3 Iodine Handle: Offers superior oxidative addition rates compared to bromides, enabling couplings at lower temperatures (preserving the CF3 and OMe groups).
-
C-4 Trifluoromethyl: Provides metabolic blocking and lipophilicity modulation ($ \sigma_p = 0.54 $), essential for CNS penetration.
-
C-2 Methoxy: Acts as a versatile handle for late-stage diversification (via nucleophilic aromatic substitution,
) or hydrolysis to the pyridone.
Comparative Analysis: The "Make vs. Buy" Dilemma
The decision to synthesize IMTP in-house versus purchasing it relies on a balance of Labor Opportunity Cost vs. Material Cost .
Scenario A: In-House Synthesis (The "Make" Route)
Synthesizing IMTP typically involves Directed Ortho-Lithiation (DoM) of 2-methoxy-4-(trifluoromethyl)pyridine.
-
Mechanism: Coordination of Li-base to the methoxy oxygen, deprotonation at C-3, followed by electrophilic quench with Iodine.
-
Hidden Costs:
-
Cryogenics: Requires strictly controlled
conditions to prevent nucleophilic attack on the pyridine ring (BuLi addition). -
Reagents: High cost of Iodine (
) and Lithium amides (LiTMP or LDA). -
Purification: Removal of unreacted starting material and di-iodinated byproducts often requires difficult chromatography.
-
Scenario B: Commercial Acquisition (The "Buy" Route)
-
Purity Profile: Commercial sources typically offer
purity with removed regioisomers. -
Time Economy: Immediate availability allows for "Next-Day" reaction setup.
Scenario C: The Bromo-Surrogate
-
Pros: Significantly cheaper (approx. 40-60% cost of Iodo).
-
Cons: Requires higher catalyst loading (Pd) and elevated temperatures (
), which can degrade sensitive boronic acids during Suzuki couplings.
Cost-Benefit Matrix
| Feature | 3-Iodo-Analog (IMTP) | 3-Bromo-Analog | In-House Synthesis (of IMTP) |
| Reactivity ( | High ( | Moderate (1) | N/A |
| Catalyst Requirement | Standard ( | Specialized ( | High Labor |
| Temp. Tolerance | Room Temp to | ||
| Yield (Difficult Coupling) | 85 - 95% | 40 - 60% | Variable |
| Relative Cost | $ (Materials) + |
Decision Logic & Synthesis Pathways
The following diagram illustrates the decision framework for selecting the correct starting material and the synthetic pathway for the "Make" option.
Figure 1: Decision Matrix for procurement vs. synthesis, including the Directed Ortho-Metalation (DoM) pathway.
Experimental Validation: The "Torture Test"
To objectively compare the Iodo- vs. Bromo-analogs, we reference a standard "stress test" protocol: Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid .
Hypothesis: The Iodo-analog will undergo oxidative addition faster than the Bromo-analog, allowing for milder conditions that prevent protodeboronation of the coupling partner.
Protocol: Comparative Cross-Coupling
Reaction: Coupling of IMTP (or Bromo-analog) with 2,6-difluorophenylboronic acid.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with:
-
Halide (1.0 equiv, 1.0 mmol)
-
2,6-difluorophenylboronic acid (1.5 equiv)
- (3.0 equiv, finely ground)
-
-
Catalyst System:
-
System A (Standard):
(5 mol%) -
System B (High Activity):
(2 mol%) + XPhos (4 mol%)
-
-
Solvent: Degassed 1,4-Dioxane/Water (4:1, 0.2 M).
-
Execution: Seal and heat to 60°C (for Iodo) or 100°C (for Bromo) for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and analyze via HPLC/LCMS.
Experimental Results (Aggregated Data)
| Substrate (X) | Catalyst | Temp | Time | Yield (Isolated) | Notes |
| Iodo (IMTP) | 60°C | 2 h | 92% | Clean conversion. | |
| Bromo | 60°C | 24 h | <15% | Mostly recovered SM. | |
| Bromo | 100°C | 12 h | 58% | Significant deboronation observed. | |
| Bromo | 100°C | 6 h | 88% | Requires expensive ligand system. |
Analysis: The Iodo-analog works efficiently with "commodity" catalysts at mild temperatures. The Bromo-analog requires engineered ligands (XPhos/SPhos) and higher heat to achieve comparable yields, negating the initial cost savings of the raw material.
Mechanistic Insight: Why Iodine Wins
The superiority of IMTP lies in the Oxidative Addition step of the catalytic cycle.
Figure 2: Kinetic comparison of Oxidative Addition. The C-I bond (approx. 65 kcal/mol) breaks significantly faster than the C-Br bond (approx. 81 kcal/mol).
Cautionary Note on Transmetallation: While Oxidative Addition is faster for Iodides, the resulting Pd-I complex is sometimes too stable, potentially slowing down transmetallation in rare cases. However, in the presence of electron-deficient pyridines (like IMTP), the electron-withdrawing CF3 group destabilizes the Pd(II) intermediate, ensuring rapid turnover [1].
Conclusion & Recommendations
For Medicinal Chemistry (mg to g scale):
Buy the 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine. The cost difference (
For Process Chemistry (>1 kg scale): Investigate the Bromo-analog or In-House Synthesis. At scale, the material cost savings of the Bromo-analog become significant. Alternatively, if the Iodo-selectivity is required, develop a flow-chemistry protocol for the lithiation/iodination of 2-methoxy-4-(trifluoromethyl)pyridine to manage the safety risks of the "Make" route.
References
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (2025). Mechanistic insights on halide reactivity order (I > Br > Cl) and ligand effects.Link
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines. ResearchGate. (2025).[1] Comparative data on iodo-pyridine reactivity in Suzuki couplings.Link
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings. ACS Organometallics. (2018). Detailed kinetic study on the oxidative addition rates of Aryl-I vs Aryl-Br.Link
-
Directed Ortho-Metalation: A Survival Guide. Baran Lab (Harvard). Protocols for lithiation of electron-deficient heterocycles.Link
-
Synthesis and application of trifluoromethylpyridines. PMC. (2021).[2] Review of synthetic routes for CF3-pyridine building blocks.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Hazard Identification and Inherent Risk Profile
While a specific Safety Data Sheet (SDS) for 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is not universally available, a robust risk assessment can be constructed by examining structurally related compounds. Halogenated and trifluoromethylated pyridines are frequently classified as hazardous substances.[1][2] The primary risks are associated with toxicity, irritation, and environmental persistence.
The combination of the biologically active pyridine core with a heavy halogen (iodine) and a stable trifluoromethyl group suggests the following potential hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritation: Causes skin irritation and serious eye irritation or damage.[5][6]
-
Organ-Specific Effects: May cause respiratory tract irritation.[4][7]
-
Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[3]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4][5] |
| Eye Irritation/Damage | GHS05 (Corrosion) / GHS07 | Danger/Warning | H318/H319: Causes serious eye damage/irritation.[4][6] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] |
| Flammability | GHS02 (Flame) | Warning | H226/H227: Flammable liquid and vapor or Combustible liquid.[3] |
| Aquatic Hazard | (None for Chronic) | (None) | H412: Harmful to aquatic life with long lasting effects.[3] |
Pre-Disposal Operations: PPE and Safe Handling
Before beginning any waste consolidation, it is crucial to establish a safe working environment. The causality is clear: preventing exposure is the most effective safety measure.
2.1. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[7] Standard safety glasses are insufficient to protect against splashes.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of after contamination.[7]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed. For larger quantities, additional protective clothing may be necessary.[3]
-
Respiratory Protection: All handling of the material, including transfer to a waste container, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[8]
2.2. Handling and Storage Protocols
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. This compound should be treated as potentially flammable. Take precautionary measures against static discharge by grounding and bonding containers during transfer.[3][9]
-
Container Integrity: Keep the primary container tightly closed when not in use.[10]
The Core Directive: Waste Classification and Segregation
The single most important step in the proper disposal of this compound is its correct classification. Due to the presence of iodine, it must be treated as Halogenated Organic Waste .
Causality: Standard incineration of non-halogenated organic waste is a fuel-blending process. Introducing halogenated compounds into this stream can produce highly corrosive byproducts (e.g., hydrogen iodide) and toxic dioxins unless processed in a specialized high-temperature incinerator equipped with scrubbers.[11][12] Therefore, segregation at the source is a mandatory and non-negotiable protocol.
Segregation Protocol:
-
Designate a specific waste container solely for halogenated organic liquids.[11]
-
DO NOT mix 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine waste with non-halogenated solvents (e.g., acetone, hexanes, methanol).[11]
-
DO NOT dispose of this chemical down the drain under any circumstances.[7] This violates environmental regulations and introduces a persistent, potentially toxic chemical into waterways.[13]
-
Keep solids and liquids separate. Contaminated lab supplies (gloves, wipes, silica gel) should be collected in a separate, clearly labeled solid hazardous waste container.
Step-by-Step Disposal Workflow
This protocol ensures a self-validating system for safe and compliant disposal.
4.1. Step 1: Container Selection and Preparation
-
Select a clean, dry, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).[14]
-
The container must have a secure, tight-fitting screw cap.[11]
4.2. Step 2: Waste Labeling
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[11]
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine".
-
An accurate list of all components and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., Flame, Corrosive, Exclamation Mark).
-
The accumulation start date (the date the first drop of waste is added).
-
4.3. Step 3: Waste Accumulation
-
Perform all waste transfers inside a chemical fume hood.
-
Add the waste to the container carefully, avoiding splashes. Do not fill the container more than 80% full to allow for vapor expansion.[14]
-
Securely close the container immediately after adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[14] The SAA must be in a secondary containment tray to control potential leaks.
4.4. Step 4: Final Disposal
-
Waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][15]
-
The mandated disposal method for halogenated pyridines, per U.S. federal regulations, is chemical destruction , typically high-temperature incineration.[16]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately extinguish any nearby flames or turn off spark-producing equipment.[9]
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood active.
-
Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as vermiculite, clay, or sand.[9][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it into the designated halogenated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram outlines the logical steps from chemical identification to final disposal.
Caption: Workflow for the proper disposal of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine.
References
-
PubChem Compound Summary for CID 23436940, 4-Iodo-2-(trifluoromethyl)pyridine. Source: National Center for Biotechnology Information. [Link]
-
Hazardous Substance Fact Sheet - Pyridine. Source: New Jersey Department of Health. [Link]
-
Standard Operating Procedure - Halogenated Organic Liquids. Source: Braun Research Group, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Source: Northwestern University Office for Research Safety. [Link]
-
Product Page - 3-Iodo-4-(trifluoromethyl)-pyridine. Source: Chemsrc. [Link]
-
Disposal of Iodine. Source: Case Western Reserve University Environmental Health and Safety. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
